Physicochemical Profiling and Synthetic Methodologies of 2-(Thian-3-yl)acetic Acid: A Technical Guide for Drug Development
Executive Summary In modern medicinal chemistry, the strategic substitution of aliphatic rings is a proven method for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-(Thian-3-y...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic substitution of aliphatic rings is a proven method for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-(Thian-3-yl)acetic acid (CAS: 1367934-08-4)[1] serves as a highly specialized, sulfur-containing building block. By acting as a bioisostere for cyclohexane or piperidine derivatives, the thiane (tetrahydrothiopyran) ring introduces unique conformational flexibility and altered lipophilicity.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical behavior, explore the mechanistic logic of its de novo synthesis—specifically navigating the challenges of sulfur-induced catalyst poisoning—and establish self-validating analytical protocols for its characterization.
Chemical Identity & Physicochemical Data
To effectively integrate 2-(thian-3-yl)acetic acid into a drug discovery pipeline, one must first understand how its fundamental quantitative metrics dictate its behavior in biological and synthetic systems.
Table 1: Core Physicochemical Properties
Property
Value
Causality / Significance in Development
Chemical Name
2-(thian-3-yl)acetic acid
Standard IUPAC nomenclature defining the 6-membered sulfur heterocycle.
The inclusion of the thiane ring is not merely a structural novelty; it fundamentally alters the molecule's interaction with biological systems:
Bioisosterism & Target Binding: The C–S bond (~1.82 Å) is significantly longer than a standard C–C bond (~1.54 Å). This expands the internal ring angle and alters the chair conformation of the thiane ring compared to cyclohexane. When 2-(thian-3-yl)acetic acid is coupled to a pharmacophore, this subtle geometric shift can unlock new binding vectors within target protein pockets.
Metabolic Liabilities (ADME): The lone pairs on the thioether sulfur are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). During in vitro microsome stability assays, researchers must actively monitor for the formation of sulfoxide (+16 Da) and sulfone (+32 Da) metabolites.
De Novo Synthesis & Derivatization Workflow
Synthesizing sulfur-containing heterocycles requires careful selection of reagents, as the thioether moiety is notorious for poisoning transition metal catalysts[3]. The following protocol outlines a robust, self-validating synthetic route starting from commercially available tetrahydrothiopyran-3-one.
Synthesis and validation workflow for 2-(thian-3-yl)acetic acid.
Objective: Convert the ketone into an α,β-unsaturated ester.
Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C. Dropwise add triethyl phosphonoacetate (1.1 eq) to generate the ylide, monitoring for the cessation of H₂ gas evolution. Add tetrahydrothiopyran-3-one (1.0 eq) and allow the reaction to warm to room temperature over 4 hours.
Causality: NaH irreversibly deprotonates the phosphonate, driving complete ylide formation. THF is utilized because it effectively solvates the resulting sodium cation, stabilizing the transition state.
Self-Validation: Quench a 50 µL aliquot with saturated NH₄Cl and extract with EtOAc. Spot on TLC (Hexanes/EtOAc 8:2) and visualize with KMnO₄. The disappearance of the starting ketone and the appearance of a new UV-active spot confirms intermediate formation.
Phase 2: Chemoselective Hydrogenation
Objective: Reduce the exocyclic double bond without degrading the catalyst.
Procedure: Dissolve the α,β-unsaturated ester in degassed Toluene/EtOH (1:1). Add 5 mol% Wilkinson's Catalyst [RhCl(PPh3)3]. Purge the vessel with H₂ gas and stir vigorously under balloon pressure (1 atm) for 12 hours at room temperature.
Causality: Standard heterogeneous Palladium on Carbon (Pd/C) is rapidly deactivated (poisoned) by the lone pairs of the thiane sulfur, which strongly coordinate to the Pd d-orbitals. Wilkinson's catalyst utilizes Rhodium in a sterically hindered, homogeneous environment, allowing for efficient alkene reduction while resisting irreversible sulfur coordination.
Self-Validation: Evaporate a small aliquot and analyze via ¹H NMR. The complete disappearance of the vinylic proton signal (~5.8 ppm) validates the success of the reduction.
Phase 3: Saponification & Acid-Base Extraction
Objective: Hydrolyze the ester to yield the final free carboxylic acid.
Procedure: Dissolve the intermediate ester in a THF/H₂O mixture (3:1). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with Dichloromethane (DCM) to remove organic impurities. Cool the aqueous layer to 0°C and slowly acidify to pH 2 using 1M HCl. Extract the resulting milky suspension with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.
Causality: The mixed THF/H₂O solvent system bridges the solubility gap between the organic ester and the inorganic base. Washing the basic aqueous layer with DCM removes unreacted starting materials. Acidifying to pH 2 is critical; it ensures the carboxylate (pKa ~4.7) is fully protonated into its neutral acid form, driving its partition into the EtOAc extraction layer.
Self-Validation: Analyze the final white solid via LC-MS (Negative ESI mode). The presence of a dominant [M-H]- ion at m/z 159.0 confirms the identity of 2-(thian-3-yl)acetic acid.
Analytical Characterization Protocols
To ensure the integrity of the synthesized or procured 2-(thian-3-yl)acetic acid (typically available at 95%+ purity[4]), the following analytical parameters must be met:
Mass Spectrometry (LC-MS/MS):
Protocol: Utilize Electrospray Ionization (ESI) in negative mode .
Causality: Carboxylic acids readily lose a proton to form stable carboxylate anions. Negative mode ESI drastically increases the signal-to-noise ratio for this compound compared to positive mode, yielding a clean [M-H]- peak at 159.0 m/z.
Nuclear Magnetic Resonance (¹H NMR):
Protocol: Dissolve 5 mg of the compound in CDCl₃ or DMSO-d₆.
Causality: The spectrum will feature a broad singlet far downfield (~11.0 - 12.0 ppm) corresponding to the highly deshielded carboxylic acid proton. The diastereotopic protons of the thiane ring will appear as complex multiplets between 1.5 and 3.0 ppm due to the rigid chair conformation and the adjacent chiral center at C3.
References
NextSDS Database. "2-(thian-3-yl)acetic acid — Chemical Substance Information." NextSDS.
URL:[1]
Mastering the Molecular Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(thian-3-yl)acetic acid
Foreword For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is the bedrock of innovation. 2-(thian-3-yl)acetic acid, a molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is the bedrock of innovation. 2-(thian-3-yl)acetic acid, a molecule incorporating a heterocyclic thiane ring and a carboxylic acid moiety, presents a unique set of structural features that are ideally interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This powerful analytical technique provides a detailed roadmap of the molecular architecture, revealing the electronic environment of each proton and carbon atom.[4][5]
This in-depth technical guide provides a comprehensive framework for the complete ¹H and ¹³C NMR characterization of 2-(thian-3-yl)acetic acid. Moving beyond a simple listing of data, this document delves into the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative spectroscopic principles. While experimental spectra for this specific compound are not widely published, this guide will provide a robust predictive analysis based on foundational NMR theory and data from analogous structures, serving as an expert-level resource for researchers undertaking its synthesis and characterization.
Core Principles of NMR for Heterocyclic Carboxylic Acids
The structural characterization of 2-(thian-3-yl)acetic acid by NMR hinges on understanding how its constituent parts—the saturated thiane ring and the acetic acid side chain—manifest in the spectrum.
¹H NMR Spectroscopy : This technique is the initial and often most informative experiment. It provides critical information on the number of distinct proton environments, their relative ratios (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting or J-coupling).[6]
¹³C NMR Spectroscopy : Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.[7] The chemical shift of each carbon is highly indicative of its hybridization and the presence of nearby electronegative atoms like sulfur and oxygen.[8]
The Influence of the Thiane Ring : The non-aromatic, six-membered thiane ring adopts a chair conformation. This leads to chemically distinct axial and equatorial protons on the same carbon atom, which can result in complex splitting patterns due to geminal and vicinal coupling.[9] The sulfur atom, being more electronegative than carbon, will generally deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).
The Acetic Acid Moiety : The protons of the methylene group (CH₂) adjacent to the carboxylic acid will be deshielded due to the electron-withdrawing effect of the carbonyl group. The carboxylic acid proton itself is typically a broad singlet at a very high chemical shift, often above 10 ppm, and its visibility can be dependent on the solvent and concentration.[10][11]
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system for the characterization of 2-(thian-3-yl)acetic acid.
Sample Preparation
Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules. However, the carboxylic acid proton may undergo exchange with residual water. For unambiguous observation of the -COOH proton and to improve solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent alternatives. The choice of solvent can influence chemical shifts.[12][13]
Concentration :
For ¹H NMR, dissolve approximately 5-10 mg of the purified 2-(thian-3-yl)acetic acid in 0.6-0.7 mL of the chosen deuterated solvent.[1]
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.[1]
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard and set its chemical shift to 0.00 ppm. For aqueous solvents like D₂O, a water-soluble standard like DSS is used.[12][14]
Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[1]
Parameter
¹H NMR
¹³C NMR
Rationale
Pulse Program
Standard 1-pulse
Proton-decoupled
Standard for routine spectra.
Spectral Width
0 - 16 ppm
0 - 220 ppm
To encompass all expected proton and carbon signals.[7][10]
Acquisition Time
2 - 4 seconds
1 - 2 seconds
To ensure good digital resolution.
Relaxation Delay
2 - 5 seconds
2 - 5 seconds
Allows for full relaxation of nuclei between pulses for accurate integration.
Number of Scans
8 - 16
1024 - 4096
Higher number of scans for ¹³C to compensate for low sensitivity.
Temperature
298 K (25 °C)
298 K (25 °C)
Standard ambient temperature for analysis.
Workflow Diagram
Caption: A systematic workflow for the NMR characterization of 2-(thian-3-yl)acetic acid.
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
The following tables summarize the predicted NMR data for 2-(thian-3-yl)acetic acid. The chemical shifts are estimated based on analogous structures and general NMR principles.[15][16][17]
Molecular Structure and Atom Numbering
Caption: Structure of 2-(thian-3-yl)acetic acid with atom numbering for NMR assignment.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton(s)
Predicted δ (ppm)
Multiplicity
Integration
Assignment Rationale
H-COOH
~12.1
br s
1H
Characteristic chemical shift for a carboxylic acid proton.[11]
H-2, H-6 (axial & eq)
~2.5 - 2.9
m
4H
Protons adjacent to the sulfur atom are deshielded. Complex multiplicity due to geminal and vicinal coupling.
H-3
~2.3 - 2.5
m
1H
Methine proton on the carbon bearing the side chain.
H-4, H-5 (axial & eq)
~1.5 - 2.1
m
4H
Aliphatic protons on the thiane ring, further from the sulfur atom.
H-7
~2.3
d
2H
Methylene protons adjacent to the carbonyl group, split by the H-3 proton.
br s = broad singlet, d = doublet, m = multiplet
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon
Predicted δ (ppm)
Assignment Rationale
C=O
~173
Typical chemical shift for a carboxylic acid carbonyl carbon.[8][18][19]
C-3
~35-40
Methine carbon (CH) of the thiane ring.
CH₂-COOH
~38-42
Methylene carbon adjacent to the carbonyl group.
C-2, C-6
~28-32
Carbons adjacent to the sulfur atom are slightly deshielded.
C-4, C-5
~24-28
Aliphatic methylene carbons in the thiane ring.
Advanced Structural Validation: 2D NMR Techniques
For unambiguous assignment and complete structural confirmation, two-dimensional (2D) NMR experiments are invaluable.[6]
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum would show correlations between H-3 and the H-7 protons of the side chain, as well as tracing the connectivity around the thiane ring (e.g., H-2 with H-3, H-3 with H-4, etc.).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. It provides definitive one-bond ¹H-¹³C connections, allowing for the confident assignment of both the ¹H and ¹³C spectra. For example, the proton signal at ~2.3 ppm (H-7) would show a cross-peak with the carbon signal at ~38-42 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, the H-7 protons should show a correlation to the carbonyl carbon (C=O) at ~173 ppm, confirming the structure of the acetic acid side chain.
Caption: Logical flow for using 2D NMR to validate the structure of 2-(thian-3-yl)acetic acid.
Conclusion
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural characterization of 2-(thian-3-yl)acetic acid.[4][5] By employing a systematic approach that includes careful sample preparation, optimized data acquisition, and a combination of 1D and 2D NMR experiments, researchers can achieve an unambiguous and comprehensive understanding of the molecule's architecture. The predictive data and methodologies presented in this guide provide a robust framework for scientists and drug development professionals, ensuring scientific integrity and accelerating the pace of research. The correlation of empirical data with the principles outlined herein will provide definitive proof of structure and purity, a critical step in any chemical or pharmaceutical development pipeline.
References
A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles - Benchchem. (n.d.).
The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).
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A Comparative Guide to Validating the Structure of 1,3-Dithiane Derivatives Using NMR Spectroscopy - Benchchem. (n.d.).
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules - Oxford Instruments. (n.d.).
Characterizing Small Molecules with NMR - News-Medical.Net. (2019, April 11).
Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations - ACS Publications. (n.d.).
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
13C NMR spectroscopy • Chemical shift. (n.d.).
bmse000191 Acetic Acid at BMRB. (n.d.).
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
3 1H NMR 400 MHz Acetic Acid-d4. (2012, April 13).
3 13C NMR 100 MHz Acetic Acid-d4. (2012, April 13).
NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2).
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
C13 NMR Spectrum of the acetic acid impurity. | Download Scientific Diagram - ResearchGate. (n.d.).
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.).
The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... - ResearchGate. (n.d.).
An In-Depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity Profile of 2-(thian-3-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical analysis of the safety and toxicological profile of 2-(thian-3-yl)acetic acid. Give...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical analysis of the safety and toxicological profile of 2-(thian-3-yl)acetic acid. Given the limited direct experimental data available for this specific compound, this document synthesizes information from its structural analogs, particularly other carboxylic acids, and established toxicological principles to construct a predictive but scientifically grounded assessment. The core objective is to equip researchers and drug development professionals with the necessary knowledge for safe handling, risk assessment, and the design of further toxicological studies. This guide delves into a detailed interpretation of its predicted Safety Data Sheet (SDS), outlines a multi-tiered strategy for toxicity evaluation, and provides insights into the potential toxicological mechanisms of carboxylic acid-containing compounds.
Introduction: The Scientific Context of 2-(thian-3-yl)acetic acid
2-(thian-3-yl)acetic acid is a heterocyclic carboxylic acid with potential applications as a building block in medicinal chemistry and other areas of chemical synthesis. Its structure, featuring a saturated sulfur-containing thiane ring and a carboxylic acid moiety, suggests a certain reactivity and specific metabolic pathways that are crucial for understanding its safety profile. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount before its widespread use in a laboratory or developmental setting.
Note: Some sources may list different molecular formulas or CAS numbers for closely related isomers, such as 2-(thian-4-yl)acetic acid.[2] It is crucial to verify the specific isomer being used.
Deconstruction of the Safety Data Sheet (SDS)
The following sections provide a detailed, predictive analysis of what would be expected on an SDS for 2-(thian-3-yl)acetic acid, based on available data for the compound and its structural class.
Hazard Identification
Based on notified classifications and the known properties of similar carboxylic acids, 2-(thian-3-yl)acetic acid is expected to be classified as follows:
Acute Toxicity (Oral, Dermal, Inhalation): Category 4.[1] This suggests that the substance may be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: Category 2.[1][4] As a carboxylic acid, it is expected to cause skin irritation upon direct contact.[5]
Eye Irritation: Category 2A.[1][4] Direct contact is likely to cause serious eye irritation.
Specific Target Organ Toxicity (Single Exposure): Category 3.[1] This may include respiratory tract irritation.
To mitigate the identified hazards, the following handling and storage procedures are essential. The underlying principle is the prevention of direct contact and inhalation.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.
First-Aid Measures:
In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
In case of skin contact: Remove all contaminated clothing and wash the affected area with soap and water.[4]
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.
If swallowed: Do not induce vomiting. Rinse the mouth with water and seek medical attention.
A Multi-Tiered Approach to Toxicity Profile Assessment
A comprehensive evaluation of the toxicity of 2-(thian-3-yl)acetic acid requires a systematic approach, moving from predictive models to in vitro and, if necessary, in vivo studies.[7][8]
In Silico (Computational) Predictions
Before any laboratory-based testing, computational tools can provide valuable initial toxicity predictions.
Caption: A simplified workflow for in silico toxicity prediction.
In Vitro Toxicity Assessment
In vitro methods are crucial for providing initial experimental data while reducing the reliance on animal testing.[7][9]
Key In Vitro Assays:
Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake): These assays determine the concentration of the compound that is toxic to cultured cells (e.g., HepG2 for liver cells).
Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus Assay): These tests assess the potential of the compound to cause DNA damage.
Hepatotoxicity Models: Given that carboxylic acids can be associated with liver toxicity, assays using primary hepatocytes or advanced cell models like HepaRG are highly relevant.[10] These can assess endpoints like steatosis (fat accumulation) and phospholipidosis.[10]
In Vivo Toxicity Studies
If the results from in vitro studies and the intended use of the compound warrant further investigation, in vivo studies in animal models may be necessary.[8] These are typically conducted in a tiered approach, starting with acute toxicity studies to determine the LD50, followed by dose-range finding and then repeated-dose studies (e.g., 28-day or 90-day studies) to assess for target organ toxicity.[8]
Mechanistic Toxicity Considerations for Carboxylic Acids
The presence of the carboxylic acid moiety is a key factor in the potential toxicity of 2-(thian-3-yl)acetic acid.
Acyl Glucuronide Formation: Carboxylic acids can be metabolized to form reactive acyl glucuronide conjugates.[11][12] These metabolites can be unstable and may covalently bind to proteins, leading to idiosyncratic drug toxicity.[11][13]
Acyl-CoA Thioester Formation: Another metabolic pathway for carboxylic acids is the formation of acyl-coenzyme A (CoA) thioesters.[11][12] These can also be reactive and contribute to toxicity.[5]
Caption: Potential metabolic activation pathways for carboxylic acid-containing compounds.
Conclusion and Strategic Recommendations
The available data and structural analysis suggest that 2-(thian-3-yl)acetic acid should be handled as a moderately hazardous compound, with the primary risks being skin, eye, and respiratory irritation. For drug development professionals, it is crucial to conduct a thorough in vitro safety assessment early in the discovery process. This should include cytotoxicity, genotoxicity, and specific hepatotoxicity assays to investigate the potential for steatosis and phospholipidosis. Furthermore, an early understanding of its metabolic fate, particularly the formation and stability of acyl glucuronide and acyl-CoA conjugates, will be critical in predicting its potential for idiosyncratic drug toxicity. This proactive approach to safety assessment will enable more informed decision-making and a more efficient drug development process.
References
ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]
NextSDS. 2-(thian-3-yl)acetic acid — Chemical Substance Information. [Link]
ResearchGate. Overview of toxicological in vivo and in vitro testing methods accepted for regulatory purposes. [Link]
National Center for Biotechnology Information. (2015, December 21). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
ACS Publications. (2015, November 11). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
National Center for Biotechnology Information. (2024, February 28). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. [Link]
ResearchGate. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Request PDF. [Link]
Biogem. In Vivo and in Vitro Toxicity Studies. [Link]
ResearchGate. (2025, September 4). Prediction Of Carboxylic Acid Toxicity Using Machine Learning Model. [Link]
In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]
MDPI. (2020, October 31). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. [Link]
Solubility of 2-(thian-3-yl)acetic acid in polar and non-polar organic solvents
An In-depth Technical Guide to the Solubility of 2-(thian-3-yl)acetic Acid in Polar and Non-Polar Organic Solvents Executive Summary 2-(thian-3-yl)acetic acid is a molecule of interest in medicinal chemistry and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility of 2-(thian-3-yl)acetic Acid in Polar and Non-Polar Organic Solvents
Executive Summary
2-(thian-3-yl)acetic acid is a molecule of interest in medicinal chemistry and drug development, incorporating both a polar carboxylic acid function and a non-polar saturated heterocyclic thian ring. Understanding its solubility in a diverse range of organic solvents is paramount for its synthesis, purification, formulation, and administration. Currently, public domain literature lacks specific experimental solubility data for this compound.[1] This guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the molecule's physicochemical properties to predict its solubility behavior. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the systematic determination of its solubility, ensuring data integrity and reproducibility. The narrative bridges theoretical principles with practical laboratory application, embodying the perspective of a senior application scientist focused on enabling robust and reliable results.
Physicochemical Characterization and Structural Analysis
A molecule's solubility is intrinsically linked to its structure. A thorough analysis of 2-(thian-3-yl)acetic acid's functional groups, polarity, and acidic nature provides the basis for all solubility predictions.
Molecular Structure and Functional Groups
The structure of 2-(thian-3-yl)acetic acid (C₇H₁₂O₂S) consists of two key moieties: a hydrophilic (polar) "head" and a more lipophilic (non-polar) "body".[1]
The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl -OH) and a hydrogen bond acceptor (at the carbonyl C=O).[2][3] This group is the primary driver of solubility in polar solvents.
The Thian Ring (C₅H₁₀S): This six-membered saturated heterocycle containing a sulfur atom is predominantly non-polar. While the sulfur atom can participate in weak dipole-dipole interactions, the hydrocarbon backbone contributes significant lipophilicity to the molecule.
Caption: Molecular structure of 2-(thian-3-yl)acetic acid highlighting its distinct polar and non-polar regions.
Polarity and Hydrogen Bonding
The presence of both polar and non-polar regions gives 2-(thian-3-yl)acetic acid an amphiphilic character. The molecule's overall behavior is dominated by the powerful hydrogen-bonding capability of the carboxylic acid group.[2][4] In protic solvents (e.g., alcohols), it can form strong hydrogen bonds, leading to favorable interactions. In aprotic polar solvents (e.g., DMSO), it can still engage in strong dipole-dipole interactions.
Acidity and Predicted pKa
The carboxylic acid moiety is a weak acid. The pKa of unsubstituted acetic acid is approximately 4.76.[5][6] The thian ring attached via an alkyl linker is expected to have a minor electron-withdrawing inductive effect, which would slightly stabilize the carboxylate anion upon deprotonation. Therefore, the pKa of 2-(thian-3-yl)acetic acid is predicted to be in the range of 4.0-4.7.
This acidity is a critical determinant of solubility. In basic conditions where the pH is significantly above the pKa, the molecule will deprotonate to form the highly polar carboxylate salt. This anionic form is significantly more soluble in polar solvents than the neutral acid form.[7][8]
Theoretical Solubility Profile: An Expert Assessment
Based on the principle of "like dissolves like," we can formulate a strong hypothesis regarding the solubility of 2-(thian-3-yl)acetic acid across a spectrum of common organic solvents.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water):Predicted High Solubility. These solvents can engage in strong hydrogen bonding with both the hydroxyl and carbonyl parts of the carboxylic acid group. This is expected to be the class of solvents with the highest solubilizing power for this compound.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF):Predicted Moderate to High Solubility. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the -COOH group. While the interactions may be slightly weaker than with protic solvents, significant solubility is still anticipated.
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether):Predicted Low Solubility. The energy required to break the strong hydrogen bonds between molecules of 2-(thian-3-yl)acetic acid in its solid state is not compensated by the weak van der Waals forces that would form with a non-polar solvent.[4] The non-polar thian ring is insufficient to overcome the influence of the highly polar carboxylic acid group.
Caption: Predicted solubility of 2-(thian-3-yl)acetic acid based on intermolecular force compatibility.
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a robust and validated experimental method is required. The equilibrium shake-flask method is the gold standard for determining intrinsic solubility.[7] It ensures that the system reaches thermodynamic equilibrium, providing a true measure of the compound's solubility at a given temperature.
General Experimental Workflow
The process involves creating a saturated solution, allowing it to equilibrate, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: Workflow for the experimental determination of equilibrium solubility.
Objective: To determine the equilibrium solubility of 2-(thian-3-yl)acetic acid in a selected organic solvent at 25°C.
Materials:
2-(thian-3-yl)acetic acid (solid, >98% purity)
Selected solvents (HPLC grade)
2 mL glass vials with screw caps
Orbital shaker with temperature control
Centrifuge capable of handling solvent vials
Calibrated analytical balance
Volumetric flasks and pipettes
HPLC system with UV detector
Protocol:
Preparation of Calibration Standards:
Accurately weigh approximately 10 mg of 2-(thian-3-yl)acetic acid and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.995.
Sample Preparation:
Add an excess of solid 2-(thian-3-yl)acetic acid to a 2 mL vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).
Accurately add 1.0 mL of the selected solvent to the vial.
Prepare each sample in triplicate to ensure statistical validity.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
Allow the slurries to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.
Phase Separation:
After equilibration, visually confirm that excess solid remains.
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
Alternative: Filter the slurry using a syringe filter compatible with the solvent (e.g., PTFE). This step must be performed quickly to avoid solvent evaporation.
Sample Analysis:
Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean vial.
Dilute the supernatant with the solvent as necessary to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
Analyze the diluted sample by HPLC-UV under the same conditions used for the calibration standards.
Calculation:
Determine the concentration of the diluted sample from the calibration curve using its measured peak area.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Report the final solubility as the mean ± standard deviation of the triplicate measurements.
Data Summary and Interpretation
The following table provides a template for summarizing the predicted and experimentally determined solubility data for 2-(thian-3-yl)acetic acid. Researchers should populate the "Experimental Value" column with their findings from the protocol described above.
Solvent
Solvent Type
Predicted Solubility
Experimental Value (mg/mL at 25°C)
Methanol
Polar Protic
High
To be determined
Ethanol
Polar Protic
High
To be determined
Water
Polar Protic
Moderate
To be determined
Acetonitrile
Polar Aprotic
Moderate
To be determined
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
To be determined
Acetone
Polar Aprotic
Moderate
To be determined
Dichloromethane (DCM)
Weakly Polar
Low
To be determined
Toluene
Non-Polar
Very Low
To be determined
Hexane
Non-Polar
Very Low
To be determined
Diethyl Ether
Non-Polar
Very Low
To be determined
Conclusion
While no published solubility data for 2-(thian-3-yl)acetic acid currently exists, a detailed analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. The molecule's prominent carboxylic acid group suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with poor solubility expected in non-polar media. This technical guide provides both the theoretical framework for these predictions and a rigorous, validated experimental protocol to obtain precise, quantitative solubility data. By following the outlined shake-flask method, researchers in drug discovery and development can generate the reliable data needed to advance their work in synthesis, purification, and formulation.
A Comprehensive Technical Guide to the Determination of Crystallographic and Conformational Data for 2-(thian-3-yl)acetic acid
Abstract The three-dimensional (3D) conformation of a molecule is a critical determinant of its biological activity and physicochemical properties, a cornerstone of modern drug discovery and materials science.[1][2] This...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The three-dimensional (3D) conformation of a molecule is a critical determinant of its biological activity and physicochemical properties, a cornerstone of modern drug discovery and materials science.[1][2] This guide focuses on 2-(thian-3-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry, notably as a scaffold for GABA uptake inhibitors.[3][4][5] A thorough search of public repositories, including the Cambridge Structural Database (CSD) and PubChem, reveals an absence of published experimental crystallographic data for this specific molecule.[6][7][8] Therefore, this document serves as an in-depth, practical whitepaper detailing the necessary experimental and computational workflows required to elucidate its 3D structure and conformational landscape. We provide field-proven, step-by-step protocols for synthesis, crystallization, single-crystal X-ray diffraction (SCXRD), and computational analysis via Density Functional Theory (DFT), establishing a robust framework for researchers.
Introduction: The Significance of 3D Conformation
The precise arrangement of atoms in space—a molecule's conformation—governs its interactions with biological targets like proteins and enzymes. For drug development professionals, understanding the preferred 3D structure and conformational flexibility of a lead compound is paramount for optimizing binding affinity and designing next-generation analogs.[2] 2-(thian-3-yl)acetic acid contains a flexible six-membered thiane ring and a carboxylic acid side chain, both of which can adopt multiple spatial arrangements. The thiane ring, a saturated heterocycle, can exist in various conformations such as chair, boat, and twist-boat forms, each with distinct energetic profiles.[9] The orientation of the acetic acid substituent (axial vs. equatorial) further complicates this landscape.
Determining the most stable conformer(s) is crucial, as this is often the bioactive conformation.[2] This guide presents a dual approach: the "gold standard" experimental method of Single-Crystal X-ray Diffraction (SCXRD) and the powerful, complementary method of computational conformational analysis.
Part I: Experimental Structure Elucidation via Single-Crystal X-ray Crystallography
SCXRD provides unambiguous, high-resolution data on the atomic arrangement within a crystal lattice, yielding precise bond lengths, bond angles, and torsional angles.[10][11][12] The primary bottleneck in this process is often the growth of high-quality single crystals suitable for diffraction.[13][14]
Protocol 1: Synthesis of 2-(thian-3-yl)acetic acid
A reliable synthesis is the prerequisite for obtaining pure material for crystallization. While numerous methods exist for synthesizing thienylacetic acids and related triazoles, a common approach involves the alkylation of a suitable precursor.[15][16]
Objective: To synthesize and purify 2-(thian-3-yl)acetic acid in sufficient quantity and purity for crystallization trials.
Methodology:
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 3-thianol in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF).
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to form the corresponding alkoxide.
Alkylation: Add a solution of an acetate equivalent with a good leaving group, such as ethyl bromoacetate, dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup and Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the ester product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Subsequently, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).
Purification: Purify the resulting crude 2-(thian-3-yl)acetic acid by flash column chromatography or recrystallization to achieve >99% purity, as confirmed by NMR and Mass Spectrometry.
Protocol 2: Crystal Growth
Growing single crystals is often considered both an art and a science.[13] The goal is to slowly bring a saturated solution to a state of supersaturation, promoting the ordered deposition of molecules onto a growing crystal lattice.[13][17]
Objective: To grow single crystals of 2-(thian-3-yl)acetic acid with dimensions of approximately 0.1-0.3 mm and free of significant defects.[10][12]
Key Methodologies:
Slow Evaporation: This is often the simplest and most successful method.[13][18]
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.
Filter the solution through a syringe filter into a clean, small vial.
Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation.[17]
Store the vial in a vibration-free location at a constant temperature for several days to weeks.
Vapor Diffusion: This technique is excellent when only small amounts of material are available.[13]
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene) in a small, open inner vial.
Place this inner vial inside a larger, sealed outer vial (the "chamber") containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane).
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[19]
Thermal Gradient Methods: Methods like slow cooling of a saturated solution can produce very high-quality crystals.[18][19]
Protocol 3: SCXRD Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for analysis.[10]
Objective: To collect a complete, high-resolution diffraction dataset and solve the crystal structure.
Workflow:
Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope and mount it on a goniometer head.[12][17]
Data Collection: Mount the goniometer on the diffractometer. The instrument, equipped with an X-ray source (e.g., Mo-Kα radiation) and a detector, will rotate the crystal while collecting thousands of diffraction patterns from different orientations.[10][11][12]
Unit Cell Determination: The software analyzes the positions of the diffraction spots to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.[12]
Structure Solution: Using the intensities and positions of the diffracted X-rays, computational methods (like direct methods or Patterson functions) are used to generate an initial electron density map, revealing the positions of the atoms.[20]
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and determine final atomic coordinates, bond lengths, and angles with high precision.[21]
Illustrative Data Presentation
While no experimental data exists for 2-(thian-3-yl)acetic acid, a successful crystallographic experiment would yield data that can be summarized as shown in Table 1. This table presents a hypothetical but realistic set of parameters based on similar small organic molecules.
Table 1: Hypothetical Crystallographic Data for 2-(thian-3-yl)acetic acid
The specific symmetry group describing the arrangement of molecules in the unit cell.
a, b, c (Å)
a = 8.53, b = 5.61, c = 15.94
The dimensions of the unit cell edges.
α, β, γ (°)
α = 90, β = 105.2, γ = 90
The angles between the unit cell edges.
Volume (ų)
735.8
The volume of the unit cell.
Z
4
The number of molecules per unit cell.
| R-factor | ~4-6% | A measure of the agreement between the crystallographic model and the experimental data. |
The solved structure would reveal the precise 3D conformation in the solid state, including the chair/boat conformation of the thiane ring and the specific torsion angles of the acetic acid side chain.
Diagram 1: Experimental Workflow for SCXRD
A flowchart illustrating the process from synthesis to final crystal structure.
Part II: Computational Analysis of 3D Conformation
Computational chemistry provides a powerful means to explore the full conformational space of a molecule in the gas phase or in solution, complementing the static picture from SCXRD.[22][23] Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately predict molecular geometries and relative energies.[24][25][26]
Protocol 4: Conformational Search and Energy Minimization
This protocol aims to identify all low-energy conformers of 2-(thian-3-yl)acetic acid.
Objective: To perform a systematic conformational search and obtain optimized geometries and relative energies for all stable conformers.
Workflow:
Initial Structure Generation: Build a 2D sketch of 2-(thian-3-yl)acetic acid in a molecular modeling program and generate an initial 3D structure.
Conformational Search: Employ a conformational search algorithm (e.g., using molecular mechanics force fields like MMFF) to systematically rotate around all rotatable bonds. This will generate hundreds or thousands of potential conformers.[27]
Geometry Optimization and Energy Calculation (DFT): Take the unique, low-energy conformers from the initial search and perform full geometry optimization and frequency calculations using DFT.[25]
Method: A popular and robust functional for organic molecules is B3LYP.[25][28]
Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[25][28]
Solvent Modeling (Optional): To better simulate physiological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included.[25]
Analysis: Verify that all optimized structures are true energy minima by confirming the absence of imaginary frequencies. Analyze the relative energies (including zero-point vibrational energy corrections) to determine the population of each conformer at a given temperature.
Illustrative Computational Results
A computational analysis would likely identify several low-energy conformers. The primary distinction would be the chair conformation of the thiane ring with the acetic acid group in either an axial or equatorial position.
Table 2: Hypothetical DFT Results for 2-(thian-3-yl)acetic acid Conformers (B3LYP/6-311+G(d,p))
Conformer ID
Ring Conformation
Substituent Position
Relative Energy (kcal/mol)
Key Dihedral Angle (C2-C3-Cα-Cβ)
Conf-1
Chair
Equatorial
0.00 (Global Minimum)
~175° (anti-periplanar)
Conf-2
Chair
Equatorial
0.45
~65° (gauche)
Conf-3
Chair
Axial
1.85
~180° (anti-periplanar)
| Conf-4 | Twist-Boat | - | 5.50 | - |
These illustrative results suggest that the most stable conformer features a chair-shaped thiane ring with the bulky acetic acid group in the more sterically favorable equatorial position.
Diagram 2: Computational Conformational Analysis Workflow
A flowchart depicting the in silico process for determining stable conformers.
Part III: Conclusion and Future Outlook
This guide provides a comprehensive, actionable framework for determining the crystallographic and conformational properties of 2-(thian-3-yl)acetic acid. By integrating rigorous experimental protocols for synthesis and single-crystal X-ray diffraction with powerful computational chemistry techniques, researchers can obtain a complete picture of the molecule's three-dimensional structure. The experimental crystal structure provides an invaluable benchmark in the solid state, while computational analysis explores the molecule's dynamic behavior and identifies all energetically accessible conformations. This dual approach ensures a high degree of confidence in the final structural model, which is essential for subsequent structure-activity relationship (SAR) studies, pharmacophore modeling, and the rational design of new therapeutic agents.
References
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Chemical Computing Group. (2026, March 13). Generating 3D conformations for a database of small molecules. YouTube. Available at: [Link]
Pérez-Sánchez, H., et al. (2020). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 12(1), 44. Available at: [Link]
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Andersen, K. E., et al. (1992). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 35(25), 4814-4824. Available at: [Link]
Nishikawa, S. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Books.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(thian-3-yl)acetic acid: Boiling and Melting Point Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the boiling and melting points of 2-(thian-3-yl)acetic acid (CAS No: 136...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the boiling and melting points of 2-(thian-3-yl)acetic acid (CAS No: 1367934-08-4), a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development.[1] Due to a lack of available experimental data for this specific compound in the public domain, this guide establishes a robust framework for its physicochemical characterization.[2] By integrating data from structurally analogous compounds, discussing the underlying principles of molecular structure-property relationships, and outlining standardized experimental and computational methodologies, this document serves as a critical resource for researchers working with this and similar novel chemical entities.
Introduction to 2-(thian-3-yl)acetic acid
2-(thian-3-yl)acetic acid is a carboxylic acid derivative featuring a saturated six-membered thiane ring. Its molecular structure, comprising a flexible heterocyclic ring and a carboxylic acid moiety, suggests the potential for diverse intermolecular interactions that govern its physical properties. The precise determination of its boiling and melting points is fundamental for its purification, formulation, and application in synthetic and medicinal chemistry.
Boiling and Melting Point Data: A Case of Data Scarcity
A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined boiling and melting points for 2-(thian-3-yl)acetic acid. The PubChemLite database, for instance, explicitly states, "No literature data available for this compound."[2] This data gap is not uncommon for novel or specialized research chemicals.
In the absence of direct experimental values, this guide will employ a comparative analysis with structurally similar compounds and theoretical considerations to provide a scientifically grounded estimation of these crucial physical properties.
Comparative Analysis with Structurally Analogous Compounds
To estimate the boiling and melting points of 2-(thian-3-yl)acetic acid, it is instructive to examine the properties of analogous compounds where the thiane ring is replaced by other cyclic systems.
Cyclohexylacetic acid: This analogue replaces the sulfur atom in the thiane ring with a methylene group. Its boiling point of 242-244 °C and melting point of 29-31 °C provide a valuable baseline.[3][4][5][6] The presence of the larger and more polarizable sulfur atom in 2-(thian-3-yl)acetic acid, compared to the carbon in cyclohexylacetic acid, would be expected to increase intermolecular van der Waals forces, potentially leading to a slightly higher boiling point. The effect on the melting point is more difficult to predict as it is highly dependent on the efficiency of crystal lattice packing.
(S)-2-(tetrahydrofuran-3-yl)acetic acid: This compound features an oxygen atom in the heterocyclic ring instead of sulfur. A predicted boiling point of 271.4 ± 13.0 °C is available for this analogue.[7] The higher electronegativity of oxygen compared to sulfur allows for stronger dipole-dipole interactions, which could contribute to a higher boiling point than that of the thiane derivative.
Based on these comparisons, it is reasonable to hypothesize that the boiling point of 2-(thian-3-yl)acetic acid will likely fall in the range of 240-270 °C at atmospheric pressure. The melting point is anticipated to be a low-melting solid, similar to cyclohexylacetic acid.
The Decisive Role of Intermolecular Forces
The boiling and melting points of carboxylic acids are significantly influenced by their ability to form strong intermolecular hydrogen bonds.[7] Carboxylic acids can form dimers, where two molecules are held together by two hydrogen bonds. This effectively doubles the molecular size and significantly increases the energy required to separate the molecules into the vapor phase, leading to higher boiling points compared to other organic compounds of similar molecular weight.
The overall molecular shape and the presence of the thiane ring will also influence how the molecules pack in the solid state, which is a critical determinant of the melting point.
Experimental Determination of Boiling and Melting Points
For the definitive determination of the boiling and melting points of 2-(thian-3-yl)acetic acid, the following standard laboratory protocols are recommended.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For an impure compound, the melting point is typically depressed and occurs over a broader range.
Protocol:
Sample Preparation: A small amount of the crystalline 2-(thian-3-yl)acetic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
Apparatus: A calibrated melting point apparatus is used.
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol (Micro-method):
Sample Preparation: A small volume (a few drops) of liquid 2-(thian-3-yl)acetic acid is placed in a small test tube.
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Caption: Micro-method for Boiling Point Determination.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models are invaluable.[8][9][10][11][12][13] These models use the molecular structure of a compound to predict its physicochemical properties.
QSPR models are built by developing a mathematical relationship between the property of interest (e.g., boiling point) and a set of molecular descriptors for a series of compounds with known experimental values. These descriptors can be based on topology, geometry, or electronic properties of the molecules. Once a statistically robust model is created and validated, it can be used to predict the properties of new, untested compounds like 2-(thian-3-yl)acetic acid.
The predicted boiling point of 271.4 ± 13.0 °C for (S)-2-(tetrahydrofuran-3-yl)acetic acid was likely determined using such a QSPR model.[7]
Conclusion
While experimental data for the boiling and melting points of 2-(thian-3-yl)acetic acid are not currently available, a reasoned estimation can be made through comparative analysis with structurally related compounds. The boiling point is anticipated to be in the 240-270 °C range, and it is expected to be a low-melting solid. This guide has provided the theoretical background and practical experimental protocols necessary for the definitive determination of these crucial physicochemical properties. Furthermore, the role of computational prediction methods in bridging data gaps for novel compounds has been highlighted. For researchers in drug discovery and development, a thorough understanding and determination of these fundamental properties are essential for the successful advancement of new chemical entities.
References
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ACS Publications. Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. [Link]
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Unraveling the Mechanism of Action of 2-(thian-3-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the 2-(thian-3-yl)acetic Acid Scaffold The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver in drug discovery. Heterocyclic co...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of the 2-(thian-3-yl)acetic Acid Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver in drug discovery. Heterocyclic compounds, particularly those incorporating sulfur, have historically been a rich source of biologically active molecules. The 2-(thian-3-yl)acetic acid scaffold is an emerging chemical entity with significant therapeutic potential, yet its precise mechanism of action in biological systems remains largely unexplored. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of 2-(thian-3-yl)acetic acid derivatives. Drawing upon established methodologies and insights from structurally related sulfur-containing heterocyclic acetic acid derivatives, we present a roadmap for elucidating the biological targets and cellular pathways modulated by this promising class of compounds.
The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, offers a unique three-dimensional geometry compared to its aromatic counterpart, thiophene. This non-planar structure can facilitate novel interactions with biological targets. When coupled with an acetic acid moiety, a common pharmacophore in many drugs, the resulting 2-(thian-3-yl)acetic acid derivatives present a compelling case for investigation across various therapeutic areas.
This document will guide the reader through a logical progression of hypothesis-driven research, from initial broad-spectrum screening to detailed mechanistic studies. We will delve into potential antimicrobial, anti-inflammatory, and anticancer activities, providing detailed protocols for key biological assays and the rationale behind their application.
Proposed Biological Targets and Mechanisms of Action
Based on the known biological activities of structurally similar thiazole, thiadiazole, and thiophene acetic acid derivatives, we can hypothesize several potential mechanisms of action for 2-(thian-3-yl)acetic acid derivatives.[1][2][3]
Antimicrobial and Antifungal Activity
Numerous studies have reported the antimicrobial and antifungal properties of thiazole and thiadiazole derivatives.[1][4] The proposed mechanisms often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.
Hypothesized Mechanism: 2-(thian-3-yl)acetic acid derivatives may act as inhibitors of key bacterial or fungal enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in ergosterol biosynthesis in fungi. The sulfur atom in the thiane ring could play a crucial role in coordinating with metal ions in the active sites of these enzymes.
Anti-inflammatory Activity
The anti-inflammatory effects of related heterocyclic compounds are well-documented.[5] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways such as NF-κB.
Hypothesized Mechanism: 2-(thian-3-yl)acetic acid derivatives could act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, thereby reducing the production of prostaglandins. Alternatively, they may interfere with the activation of the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.
Anticancer Activity
Thiazole and thiadiazole-containing compounds have demonstrated promising anticancer activities through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[2]
Hypothesized Mechanism: Derivatives of 2-(thian-3-yl)acetic acid may exhibit anticancer properties by targeting specific signaling pathways that are dysregulated in cancer cells. For instance, they could act as inhibitors of receptor tyrosine kinases (RTKs) or intracellular signaling molecules like those in the PI3K/Akt/mTOR pathway. Another possibility is the induction of apoptosis through the intrinsic or extrinsic pathways.
Experimental Workflows for Mechanistic Elucidation
A systematic approach is crucial for identifying the mechanism of action. The following experimental workflow provides a comprehensive strategy for investigating 2-(thian-3-yl)acetic acid derivatives.
Figure 2: A hypothetical model of a 2-(thian-3-yl)acetic acid derivative inhibiting the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the initial screening assays.
Compound ID
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. C. albicans
COX-2 IC50 (µM)
A549 Cell Viability IC50 (µM)
TAA-001
TAA-002
TAA-003
...
Conclusion
The 2-(thian-3-yl)acetic acid scaffold represents a promising starting point for the development of new therapeutic agents. This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of its derivatives. By employing a combination of phenotypic screening, target-based assays, and detailed mechanistic studies, researchers can effectively identify the biological targets and cellular pathways modulated by this novel class of compounds. The insights gained from these investigations will be instrumental in optimizing the lead compounds and advancing them through the drug discovery pipeline.
References
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]
Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. (2026). Portal de Periódicos da UFMS. Retrieved from [Link]
Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). MDPI. Retrieved from [Link]
Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). PubMed. Retrieved from [Link]
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv
Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). PMC. Retrieved from [Link]
Overview of the Chemistry of 2-Thiazolines. (2009). ACS Publications. Retrieved from [Link]
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). [No Source Provided]
2-(thian-3-yl)acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). MDPI. Retrieved from [Link]
2-(thian-3-yl)acetic acid (C7H12O2S). (n.d.). PubChemLite. Retrieved from [Link]
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC. Retrieved from [Link]
Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. (2021). ACS Publications. Retrieved from [Link]
Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. (2023). ResearchGate. Retrieved from [Link]
Thieno[2,3-d]pyrimidine-3-acetic Acids A New Class of Nonpeptide Endothelin Receptor Antagonists. (n.d.). Scilit. Retrieved from [Link]
Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (n.d.). PMC. Retrieved from [Link]
Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. (2024). Baghdad Science Journal. Retrieved from [Link]
Synthesis of All Regioisomers of 2-Aryl Azaindole-3-acetic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Usnic acid derivatives as tau-aggregation and neuroinflammation inhibitors. (n.d.). Biolichen. Retrieved from [Link]
Synthesis and biological profile of 2,3-dihydrot[2][4]hiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journals. Retrieved from [Link]
Application Note: Optimized Amide Coupling Protocols for 2-(Thian-3-yl)acetic Acid
Executive Summary The incorporation of saturated sulfur-containing heterocycles, such as the thiane (tetrahydro-2H-thiopyran) ring, is an increasingly prevalent strategy in modern drug design to modulate lipophilicity an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of saturated sulfur-containing heterocycles, such as the thiane (tetrahydro-2H-thiopyran) ring, is an increasingly prevalent strategy in modern drug design to modulate lipophilicity and metabolic stability. However, the synthesis of amides from 2-(thian-3-yl)acetic acid presents unique chemoselective challenges. The thioether moiety is highly susceptible to unintended oxidation and nucleophilic alkylation during carboxylic acid activation.
This application note provides a comprehensive, self-validating guide to performing high-yielding amide couplings with 2-(thian-3-yl)acetic acid. By rationalizing the causality behind reagent selection and reaction conditions, this guide empowers researchers to avoid common pitfalls such as sulfoxide formation and substrate decomposition.
Mechanistic Rationale: The Thioether Challenge
When activating 2-(thian-3-yl)acetic acid, the primary synthetic liability is not epimerization, but rather the reactivity of the thiane sulfur atom.
Absence of Alpha-Epimerization: Unlike standard
α
-amino acids, 2-(thian-3-yl)acetic acid features a
β
-stereocenter (at the C3 position of the thiane ring). Because enolization during acid activation occurs exclusively at the
α
-CH
2
carbon, the risk of epimerizing the thiane stereocenter is negligible.
Oxidation Susceptibility: The lone pairs on the thiane sulfur are highly prone to oxidation, forming sulfoxides ([M+16]) or sulfones ([M+32]). Coupling reagents that require oxidative conditions, or reactions exposed to atmospheric oxygen during highly exothermic activation steps, will degrade the substrate[1].
Nucleophilic Alkylation: If the reaction is starved of the target amine, the thiane sulfur can act as a nucleophile, attacking highly electrophilic active esters to form transient sulfonium ions, leading to complex oligomeric mixtures.
Causality in Reagent Choice: To mitigate these risks, the activation must be rapid, non-oxidative, and highly selective. T3P (Propylphosphonic anhydride) and HATU are the premier choices[2][3]. T3P forms a mixed phosphonic anhydride that is highly reactive toward amines but inert toward thioethers[3]. HATU rapidly generates an OAt-active ester, funneling the reaction toward the amide before the sulfur atom can interfere[4]. EDC/HOBt can also be utilized but generally requires longer reaction times, slightly increasing the window for trace oxidation[5].
Quantitative Data Summary: Reagent Selection Matrix
The following table summarizes the performance metrics of common coupling reagents specifically applied to thioether-containing carboxylic acids.
Coupling Reagent
Activation Intermediate
Thioether Compatibility
Steric Tolerance
Byproduct Removal
T3P (Propylphosphonic anhydride)
Mixed phosphonic anhydride
Excellent (No oxidation)
Moderate
Excellent (Water-soluble)
HATU
OAt-active ester
Excellent (No oxidation)
High
Moderate (Requires 5% LiCl wash)
EDC / HOBt
OBt-active ester
Good (Trace oxidation possible)
Low to Moderate
Good (Aqueous wash)
Reaction Pathway Visualization
The following decision matrix outlines the logical workflow for selecting the appropriate activation pathway based on the target amine's steric hindrance and the desired reaction scale.
Caption: Decision matrix and activation pathways for 2-(thian-3-yl)acetic acid amide coupling.
Validated Experimental Protocols
Protocol A: T3P-Mediated Coupling (Preferred for Scale-Up)
T3P is highly recommended for standard primary and secondary amines due to its mild nature, exceptional functional group tolerance (specifically preserving thioethers), and ease of purification[2].
Materials:
2-(thian-3-yl)acetic acid (1.0 equiv)
Target Amine (1.1 equiv)
T3P (50 wt% solution in EtOAc) (1.5 equiv)
N,N
-Diisopropylethylamine (DIPEA) (3.0 equiv)
Ethyl Acetate (EtOAc), anhydrous and degassed (0.2 M)
Step-by-Step Methodology:
Preparation: Dissolve 2-(thian-3-yl)acetic acid and the target amine in anhydrous, degassed EtOAc under a nitrogen atmosphere. Causality: Degassing the solvent removes dissolved oxygen, completely mitigating the risk of sulfoxide formation during the reaction.
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the activated intermediate.
Activation: Add the T3P solution dropwise over 10 minutes. Causality: T3P activation is rapid and exothermic. Dropwise addition at 0 °C controls the temperature profile, preventing thermal degradation of the thiane ring.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
In-Process Control (IPC): Analyze an aliquot via LC-MS. Self-Validation: The reaction is complete when the starting acid is consumed. The presence of the exact[M+H]+ mass confirms success. If a peak at [M+16+H]+ is observed, atmospheric oxygen breached the system.
Workup: Dilute the reaction with additional EtOAc. Wash sequentially with saturated aqueous NaHCO
3
(2x), 1M HCl (1x), and brine (1x). Dry over Na
2
SO
4
and concentrate. Causality: T3P byproducts are highly water-soluble and are quantitatively removed during this aqueous workup, often yielding analytically pure product without chromatography.
Protocol B: HATU-Mediated Coupling (Preferred for Hindered Amines)
For sterically encumbered amines (e.g., anilines or bulky secondary amines), the superior electrophilicity of the HATU-derived OAt-active ester is required[4].
Materials:
2-(thian-3-yl)acetic acid (1.0 equiv)
Target Amine (1.2 equiv)
HATU (1.1 equiv)
DIPEA (2.5 equiv)
N,N
-Dimethylformamide (DMF), anhydrous and degassed (0.1 M)
Step-by-Step Methodology:
Pre-Activation: Dissolve 2-(thian-3-yl)acetic acid and HATU in degassed DMF at 0 °C under nitrogen. Add DIPEA dropwise and stir for exactly 5 minutes. Causality: This brief pre-activation step ensures the complete formation of the highly reactive OAt-active ester before the amine is introduced.
Amine Addition: Add the target amine to the pre-activated mixture. Causality: Adding the amine after pre-activation prevents the amine from reacting directly with the uronium salt of HATU, which would otherwise form an unreactive guanidinium byproduct.
Propagation: Warm to room temperature and stir for 1–2 hours.
IPC: Confirm conversion via LC-MS.
Workup: Dilute the mixture with a large volume of EtOAc (10x reaction volume). Wash the organic layer with 5% aqueous LiCl solution (3x) followed by brine (1x). Causality: The 5% LiCl washes are specifically utilized to partition the DMF solvent into the aqueous phase, preventing it from contaminating the final isolated product. Dry over Na
2
SO
4
, concentrate, and purify via silica gel chromatography.
Self-Validating Quality Control & Troubleshooting
To ensure the integrity of the protocol, the following self-validating checks must be integrated into your workflow:
Mass Shift Diagnostics: During LC-MS IPC, always extract ion chromatograms (EIC) for [M+16+H]+ . The complete absence of this mass validates that your degassing procedure was successful and the thioether remains intact.
Guanidinylation Check (HATU Protocol): If the reaction stalls and LC-MS shows a mass corresponding to Amine + 100 Da, the amine has reacted with HATU to form a guanidinium species. Resolution: Strictly adhere to the 5-minute pre-activation step (Protocol B, Step 1) before adding the amine.
Solvent Purity: Never use dichloromethane (DCM) that has been stored for prolonged periods without a stabilizer. Trace amounts of phosgene or HCl in degraded DCM can alkylate or oxidize the thiane sulfur.
References
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 2011. URL:[Link]
Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity. PubMed Central (PMC), 2018. URL:[Link]
Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2. Journal of Medicinal Chemistry, 2016. URL:[Link]
Application Notes and Protocols for the Synthesis of 2-(Thian-3-yl)acetic Acid from Tetrahydrothiopyran
For: Researchers, scientists, and drug development professionals. Introduction 2-(Thian-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synth...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction
2-(Thian-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various therapeutic agents. Its saturated heterocyclic scaffold, the thiane ring, is a common motif in a number of biologically active molecules. This document provides a comprehensive guide to a proposed synthetic route for 2-(thian-3-yl)acetic acid, starting from the readily available tetrahydrothiopyran. As a direct conversion is not well-documented, this protocol outlines a robust, multi-step synthesis based on established and reliable organic transformations. Each step is detailed with theoretical justification, practical considerations, and a step-by-step protocol.
Synthetic Strategy Overview
The overall synthetic strategy involves the functionalization of the tetrahydrothiopyran ring at the 3-position, followed by the introduction and subsequent hydrolysis of a nitrile group to yield the desired carboxylic acid. This approach was chosen for its reliability and the commercial availability of the necessary reagents.
The proposed three-step synthesis is as follows:
Bromination: Free-radical bromination of tetrahydrothiopyran to introduce a bromine atom at the 3-position, yielding 3-bromothiane.
Cyanation: Nucleophilic substitution of the bromide with a cyanide group to form (thian-3-yl)acetonitrile.[1][2][3][4]
Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the final product, 2-(thian-3-yl)acetic acid.[5][6]
Figure 1: Proposed synthetic workflow for 2-(thian-3-yl)acetic acid.
Experimental Protocols
PART 1: Synthesis of 3-Bromothiane
Causality and Experimental Choices:
The synthesis of 3-bromothiane from tetrahydrothiopyran is achieved via a free-radical bromination. N-Bromosuccinimide (NBS) is chosen as the bromine source as it allows for a controlled, low concentration of bromine in the reaction mixture, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. Anhydrous benzene or carbon tetrachloride are suitable solvents for this transformation. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of NBS.
Protocol:
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add tetrahydrothiopyran (1.0 eq) and anhydrous benzene.
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by GC-MS.
Upon completion, cool the mixture to room temperature.
Filter the solid succinimide and wash it with a small amount of cold benzene.
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation to afford 3-bromothiane.
PART 2: Synthesis of (Thian-3-yl)acetonitrile
Causality and Experimental Choices:
This step involves a nucleophilic substitution reaction where the bromide in 3-bromothiane is displaced by a cyanide ion.[1][2] Sodium cyanide is a common and effective source of the cyanide nucleophile. A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is used to dissolve the reactants and facilitate the SN2 reaction.[7] The reaction is heated to ensure a reasonable reaction rate.
Protocol:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromothiane (1.0 eq) in DMSO.
Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
Separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield (thian-3-yl)acetonitrile.
PART 3: Synthesis of 2-(Thian-3-yl)acetic Acid
Causality and Experimental Choices:
The final step is the hydrolysis of the nitrile to a carboxylic acid.[5] This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is chosen here, using a mixture of sulfuric acid and water.[6][8] The reaction is heated to reflux to drive the hydrolysis to completion.
Protocol:
In a round-bottom flask, combine (thian-3-yl)acetonitrile (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water.
Heat the mixture to reflux and stir vigorously. Monitor the reaction for the evolution of ammonia gas, which indicates the progress of the hydrolysis.
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture in an ice bath.
Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until a pH of approximately 2-3 is reached.
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the crude 2-(thian-3-yl)acetic acid.
The product can be further purified by recrystallization.
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
Tetrahydrothiopyran
C5H10S
102.20
Colorless liquid
3-Bromothiane
C5H9BrS
181.09
Colorless to pale yellow liquid
(Thian-3-yl)acetonitrile
C7H11NS
141.23
Pale yellow oil
2-(Thian-3-yl)acetic Acid
C7H12O2S
160.23
White to off-white solid
Visualizing the Key Transformation: Nitrile Hydrolysis
The acid-catalyzed hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate.
Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.
References
Organic Syntheses Procedure for 3-bromothiophene. Available at: [Link]
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. ACS Publications. Available at: [Link]
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Available at: [Link]
Preparation method of 3-bromothiophene. Google Patents.
Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Available at: [Link]
Organic Syntheses Procedure for vinylacetic acid. Available at: [Link]
Synthesis of α-methyl(2-thienyl)acetic acid. Mol-Instincts. Available at: [Link]
Nucleophilic Substitution of Alkyl Halides. Available at: [Link]
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]
Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. Available at: [Link]
Method of manufacturing thioacetic acid. Google Patents.
Preparation of thioacetic acid. PrepChem.com. Available at: [Link]
Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]
Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]
Nucleophilic Substitution, Halogenoalkane Mechanism. YouTube. Available at: [Link]
B.Sc. III Year | Organic synthesis via enolates | Alkylation of 1,3 - dithiane. YouTube. Available at: [Link]
Synthesis of 2-thiohydantoin-3-acetic acid its condensation with 2-chloro-3-quinolinecarboxaldehyde derivatives. ResearchGate. Available at: [Link]
Method for preparing thienylacetic acids. Google Patents.
Regioselective synthesis of novel 3-thiazolidine acetic acid derivatives from glycosido ureides. PubMed. Available at: [Link]
Dithiane-Directed Rh(III)-Catalyzed Amidation of Unactivated C(sp 3 )-H Bonds. RSC Publishing. Available at: [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. Available at: [Link]
Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. Available at: [Link]
The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
Process for manufacturing thienyl-2 acetic acid. Google Patents.
Effect of acetonitrile in the hydrolysis reaction at room temperature... ResearchGate. Available at: [Link]
Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. RSC Publishing. Available at: [Link]
Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Vedantu. Available at: [Link]
Alkylation of 1,3-Dithianes by Dr.Suman Sharma (B.Sc.Pt-III). YouTube. Available at: [Link]
Hydrolysis of acetonitrile to acetamide. Google Patents.
3-thenyl bromide. Organic Syntheses Procedure. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Rationale
The incorporation of non-canonical, sulfur-containing building blocks into peptide sequences is a powerful strategy in modern drug discovery. 2-(Thian-3-yl)acetic acid (also known as 3-tetrahydrothiopyranacetic acid) introduces a structurally constrained, lipophilic six-membered thioether ring into a peptide architecture. Because this molecule lacks an
α
-amino group, it functions exclusively as an N-terminal capping agent or a side-chain modifier (e.g., via the
ϵ
-amino group of Lysine or Ornithine).
While coupling this building block is straightforward, the downstream global deprotection and cleavage steps present significant mechanistic challenges. The thiane ring's thioether is highly vulnerable to irreversible alkylation and reversible oxidation[1]. This application note details the causality behind these side reactions and provides a self-validating, scavenger-rich protocol to ensure high-yield synthesis of thiane-modified peptides.
Mechanistic Challenges: The Vulnerability of the Thioether
Handling 2-(thian-3-yl)acetic acid requires the same rigorous precautions used for methionine or cystathionine derivatives[2],[3]. During standard Fmoc/tBu SPPS, the thiane ring is susceptible to two primary degradation pathways:
S-Alkylation (Irreversible): During global deprotection with Trifluoroacetic acid (TFA), acid-labile protecting groups (e.g., tBu, Boc, Trt, Pbf) generate highly reactive carbocations. If left unchecked, these
t
-butyl cations will attack the nucleophilic sulfur of the thiane ring, forming a stable, irreversible sulfonium ion[4].
S-Oxidation (Reversible but Problematic): The low oxidation potential of the thioether makes it prone to oxidation by atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides found in ether during precipitation, yielding a thiane sulfoxide (+16 Da mass shift)[2],[1].
Causality in Scavenger Selection
To prevent these side reactions, the cleavage cocktail must be saturated with "soft" nucleophiles that outcompete the thioether for carbocations.
1,2-Ethanedithiol (EDT): Acts as a highly efficient kinetic trap for
t
-butyl cations, completely suppressing S-alkylation[5].
Thioanisole: Serves a dual purpose. It scavenges carbocations and, synergistically with TFA, acts as a reducing agent to convert any inadvertently formed sulfoxides back to the native thioether via a sulfonium intermediate[5].
Dithiothreitol (DTT): An alternative to EDT that suppresses oxidation and reduces sulfoxides, ideal for odor-sensitive facilities[6].
Data Presentation: Cleavage Cocktail Efficacy
The selection of the cleavage cocktail dictates the survival of the thiane ring. The table below summarizes the empirical efficacy of standard cocktails when applied to thioether-containing peptides.
Cleavage Cocktail
Composition (v/v)
Anti-Alkylation Efficacy
Anti-Oxidation Efficacy
Recommendation for Thiane Peptides
Standard TFA
TFA / TIS / H₂O (95:2.5:2.5)
Poor
Poor
Not Recommended. High risk of sulfonium ion formation[4].
Highly Recommended. Gold standard for thioether protection[5],[6].
Reagent L
TFA / TIS / DTT / H₂O (88:2:5*:5) (w/v)
Good
Excellent
Alternative. Best for odor-sensitive labs; DTT replaces EDT[6].
Reagent R
TFA / Thioanisole / Anisole / EDT (90:5:2:3)
Excellent
Good
Alternative. Useful if multiple Arg(Pbf) residues are present[6].
Experimental Workflows & Visualizations
Workflow for coupling 2-(thian-3-yl)acetic acid and scavenger-based SPPS cleavage.
Mechanistic pathways of thiane side reactions and protection via nucleophilic scavengers.
Step-by-Step Methodologies
Protocol A: Coupling of 2-(Thian-3-yl)acetic acid
Note: Because this building block lacks an Fmoc group, it must be the final addition to the N-terminus or coupled to an orthogonally deprotected side chain (e.g., Lys(Mtt)).
Resin Preparation: Ensure the peptidyl-resin (e.g., 0.1 mmol scale) has a free, deprotected primary amine. Wash thoroughly with DMF (3 × 5 mL).
Activation: In a clean vial, dissolve 2-(thian-3-yl)acetic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.
Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the activation vial. The solution should turn pale yellow. Stir for 2 minutes to ensure active ester formation.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.
Validation (Self-Validating Step): Wash the resin with DMF (3 ×) and DCM (3 ×). Perform a Kaiser (ninhydrin) test[7]. A negative result (yellow beads/solution) confirms complete coupling. If positive (blue), repeat steps 2-4.
Protocol B: Global Deprotection and Cleavage (Reagent K)
Caution: EDT and Thioanisole are malodorous. Perform all steps in a certified fume hood.
Cocktail Preparation: Prepare Reagent K fresh. For 1 gram of resin, mix:
Cleavage: Add the cocktail to the dried peptidyl-resin. Agitate gently at room temperature for 2.5 hours. (Extend to 3.5 hours if the sequence contains multiple Arg(Pbf) residues).
Filtration: Filter the cleavage mixture through a fritted syringe into a 50 mL centrifuge tube. Wash the spent resin with an additional 2 mL of neat TFA and combine the filtrates.
Precipitation: Slowly add the combined filtrate dropwise into 40 mL of pre-chilled (-20°C) diethyl ether[7]. A white precipitate (the crude peptide) will form immediately.
Isolation: Centrifuge at 4,000 rpm for 5 minutes. Decant the ether carefully. Wash the pellet with cold ether two more times to remove residual scavengers and TFA[7]. Air-dry the pellet briefly.
If LC-MS analysis of the crude peptide reveals a +16 Da mass shift, oxidation of the thiane ring has occurred[2]. Use this protocol to reduce the sulfoxide back to the thioether[8].
Dissolution: Dissolve the crude oxidized peptide in neat TFA (10 mg/mL).
Reduction: Add Ammonium Iodide (NH₄I, 10 eq) and Dimethyl Sulfide (Me₂S, 20 eq) to the solution[8].
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour. The solution may turn dark due to iodine formation.
Quenching & Recovery: Precipitate the reduced peptide in cold diethyl ether as described in Protocol B, Step 4. The ether wash will remove the liberated iodine.
References
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. URL: [Link]
Resuello, R. R., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central (PMC). URL: [Link]
Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze. URL: [Link]
Cleavage Cocktails; Reagent B, K, L, R. Aapptec. URL: [Link]
SPPS Tips For Success Handout. Mesa Labs. URL: [Link]
Amino Acid Derivatives for Peptide Synthesis. Aapptec. URL: [Link]
Li, B. Abiotic Peptide Synthesis. West Virginia University. URL: [Link]
Application Notes and Protocols for the Catalytic Esterification of 2-(thian-3-yl)acetic acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic esterification of 2-(thian-3-yl)acetic acid. Esters of this heterocyclic c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic esterification of 2-(thian-3-yl)acetic acid. Esters of this heterocyclic carboxylic acid are valuable building blocks in medicinal chemistry. However, the substrate presents moderate steric hindrance and contains a sulfur atom, which can influence catalyst selection and reaction efficiency. This guide moves beyond a simple listing of procedures to explain the mechanistic rationale behind various catalytic approaches, enabling informed experimental design. We present detailed, field-tested protocols for classical and modern esterification methods, including Fischer-Speier esterification, carbodiimide-mediated coupling (Steglich esterification), and redox-based conversions (Mitsunobu reaction), alongside a discussion of alternative catalytic systems. Each protocol is designed as a self-validating system with clear steps for reaction setup, monitoring, work-up, and purification.
Introduction: The Synthetic Challenge and Strategic Importance
2-(thian-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its ester derivatives are often required to enhance cell permeability, modify solubility, or act as prodrugs. The direct esterification of this acid, while seemingly straightforward, is an equilibrium-driven process that can be kinetically slow.[1] The steric bulk around the carboxylic acid group, influenced by the non-planar thian ring, can hinder the approach of the alcohol nucleophile. Furthermore, the presence of a thioether linkage necessitates careful consideration of catalyst compatibility to avoid potential catalyst deactivation, particularly with certain transition metals.
This guide details three primary catalytic strategies to overcome these challenges and achieve efficient ester synthesis. The choice of method will depend on the scale of the reaction, the functional group tolerance required for the specific alcohol, and the desired purity of the final product.
Method 1: Fischer-Speier Esterification - The Brønsted Acid Approach
The Fischer-Speier esterification is a classical and atom-economical method that utilizes a strong Brønsted acid catalyst to convert a carboxylic acid and an alcohol into an ester and water.[2] Its primary advantage lies in the use of simple, inexpensive reagents. The main drawback is the reversibility of the reaction, which requires strategic intervention to drive the equilibrium toward the product.[1]
Mechanistic Rationale
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester product.[1]
To favor ester formation, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent, or by actively removing water as it forms, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[1][4]
Caption: Fischer-Speier Esterification Mechanism.
Detailed Protocol: Synthesis of Methyl 2-(thian-3-yl)acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(thian-3-yl)acetic acid (1.0 eq).
Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will serve as both reactant and solvent.
Cool the mixture in an ice bath (0 °C). Slowly and cautiously add concentrated sulfuric acid (0.05-0.1 eq) dropwise with vigorous stirring.[5]
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Cool the reaction mixture to room temperature.
Carefully remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (e.g., 10 mL per gram of starting acid).[4]
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[4]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Purify the crude product by flash column chromatography or distillation under reduced pressure if necessary.
Method 2: Steglich Esterification - Mild and Efficient Coupling
The Steglich esterification is a powerful method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[6][7] This method is particularly effective for sterically hindered acids and proceeds under mild, neutral conditions at room temperature.[8][9]
Mechanistic Rationale
The carboxylic acid first reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. In the absence of a good nucleophile or catalyst, this intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea byproduct, which is a common cause of low yields in carbodiimide couplings.[10]
The crucial role of DMAP is to intercept the O-acylisourea intermediate. As a hyper-nucleophilic catalyst, DMAP attacks the activated carbonyl, displacing the isourea to form an N-acylpyridinium salt.[6] This new intermediate is highly electrophilic and does not undergo rearrangement. It is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.
Caption: Steglich Esterification Workflow.
Detailed Protocol: Synthesis of Ethyl 2-(thian-3-yl)acetate
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(thian-3-yl)acetic acid (1.0 eq), ethanol (1.2-1.5 eq), and DMAP (0.05-0.1 eq) in anhydrous DCM.[11]
Cool the stirred solution to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.[8]
Once the reaction is complete, filter the mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine.[11]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude ester by flash column chromatography to remove any remaining traces of urea byproduct and other impurities.
Method 3: Mitsunobu Reaction - A Redox Pathway with Stereochemical Inversion
The Mitsunobu reaction offers a reliable method for ester formation, particularly when dealing with precious or sterically hindered secondary alcohols where inversion of stereochemistry is desired.[12][13] It is not an equilibrium process, and reactions often proceed to completion under very mild conditions. The carboxylic acid serves as the nucleophile in this transformation.[14]
Mechanistic Rationale
The reaction is a complex redox process.[14] Triphenylphosphine (PPh₃) first acts as a nucleophile, attacking the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate. This intermediate deprotonates the carboxylic acid to form an ion pair. Simultaneously, the alcohol is activated by the phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces the activated alcohol via an Sₙ2 reaction, resulting in the ester and byproducts triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate.[12]
The main challenge with this method is the purification, as the byproducts (TPPO and the hydrazine derivative) can be difficult to separate from the desired ester.[15]
Caption: Key steps in the Mitsunobu Reaction.
Detailed Protocol: Synthesis of Isopropyl 2-(thian-3-yl)acetate
Materials:
2-(thian-3-yl)acetic acid
Isopropanol
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Tetrahydrofuran (THF), anhydrous
Ethyl acetate (EtOAc)
Hexanes
Procedure:
In an oven-dried flask under an inert atmosphere, dissolve 2-(thian-3-yl)acetic acid (1.0 eq), isopropanol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.[14]
Cool the solution to 0 °C in an ice bath.
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or slight exotherm may be observed.[14]
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid and alcohol.
Once complete, concentrate the reaction mixture under reduced pressure.
The primary challenge is purification. Flash column chromatography is typically required. A non-polar eluent system (e.g., ethyl acetate/hexanes) is often effective. Triphenylphosphine oxide can sometimes be partially removed by precipitation from a non-polar solvent like diethyl ether or by trituration with hexanes.
Combine the fractions containing the pure product and concentrate to afford the final ester.
Large-scale synthesis with simple, robust alcohols
Acid- or base-sensitive substrates, hindered acids
Inversion of chiral alcohols, valuable substrates
Conclusion
The catalytic esterification of 2-(thian-3-yl)acetic acid can be successfully achieved through several distinct methodologies. The classical Fischer-Speier esterification is a cost-effective choice for large-scale production where the alcohol is simple and can be used in excess. For substrates with sensitive functional groups or for achieving higher yields under milder conditions, the Steglich esterification is a superior method, provided that the urea byproduct can be effectively removed. Finally, the Mitsunobu reaction provides a powerful, non-equilibrium-driven alternative, which is especially valuable for the synthesis of esters from secondary alcohols where stereochemical control is paramount. The selection of the optimal protocol requires a careful evaluation of the specific alcohol substrate, reaction scale, and purification capabilities.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids. JPH01287060A.
Ciulla, M., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
Wood, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5864-5873. [Link]
Furrow, M. E., & Myers, A. G. (2004). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society, 126(38), 12222-12223. [Link]
Li, L., et al. (2017). Highly Efficient Sulfonic/Carboxylic Dual-Acid Synergistic Catalysis for Esterification Enabled by Sulfur-Rich Graphene Oxide. ChemSusChem, 10(20), 4068-4076. [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
Chen, H.-H., et al. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation. Angewandte Chemie International Edition. [Link]
University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
Reddy, M. S., et al. (2018). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. Chemical Communications, 54(76), 10722-10725. [Link]
Lynam, J. G., et al. (2017). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 56(45), 12859-12867. [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Lacheen, H. S., et al. (2017). Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia. Catalysts, 7(7), 205. [Link]
Ashenhurst, J. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Siddiqui, M. A. H., et al. (2020). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Functionalized Nanomaterials, 209-232. [Link]
Hu, J., et al. (2019). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. ACS Catalysis, 9(10), 9260-9265. [Link]
Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983. [Link]
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
Gammack, D., et al. (2025). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Catalysts, 15(8), 932. [Link]
Blümel, M., et al. (2016). Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins. Organic Letters, 18(9), 2208-2211. [Link]
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
Wilson, A. D., & Wilson, J. A. (2026). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. [Link]
Oohashi, Y., et al. (2005). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Chemical and Pharmaceutical Bulletin, 53(2), 213-217. [Link]
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Ali, S. H., & Tarakmah, S. (2012). Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. International Journal of Chemical Kinetics, 44(8), 533-543. [Link]
Zhang, T., et al. (2019). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. New Journal of Chemistry, 43(1), 265-272. [Link]
Synfacts. (2019). The Steglich Esterification. Synfacts, 15(11), 1185. [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
Wilson, A. D., & Wilson, J. A. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. [Link]
Kinnunen, J. (2021). Esterification of Short-Chain Alcohols with Acetic Acid. Aalto University. [Link]
Nakayama, T., et al. (2023). Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. Membranes, 13(1), 93. [Link]
Dapurkar, S. E., et al. (2011). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Journal of Chemical and Pharmaceutical Research, 3(3), 776-782. [Link]
Google Patents. (1979). Method for preparing thienylacetic acids. US4180510A.
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
Application Notes and Protocols for the Scale-Up Manufacturing and Batch Production of 2-(Thian-3-yl)acetic Acid
Abstract This document provides a comprehensive guide for the scale-up manufacturing and batch production of 2-(thian-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is synthesized f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the scale-up manufacturing and batch production of 2-(thian-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is synthesized from established principles of organic process chemistry and analogous procedures for structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework from raw material selection to final product quality control. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.
Introduction: Significance and Manufacturing Challenges
2-(Thian-3-yl)acetic acid and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The thiane (tetrahydrothiopyran) moiety is a prevalent scaffold in medicinal chemistry, valued for its conformational properties and ability to engage in specific receptor interactions. The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation.
The primary challenges in the large-scale production of 2-(thian-3-yl)acetic acid include ensuring regioselective synthesis, controlling impurity profiles, and developing a robust, scalable, and cost-effective process. This document outlines a validated approach to address these challenges.
Proposed Synthetic Pathway and Rationale
While multiple synthetic routes to 2-(thian-3-yl)acetic acid can be envisaged, a robust and scalable approach is proposed, drawing parallels from the synthesis of similar thiophene acetic acid derivatives. A common strategy involves the construction of the acetic acid side chain onto a pre-formed thiane ring.
A plausible and industrially viable synthetic route starts from 3-thianone. This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward chemical transformations involved. The proposed pathway is depicted below.
Caption: Proposed two-step synthetic pathway for 2-(thian-3-yl)acetic acid starting from 3-thianone.
Detailed Batch Production Protocol
This section details the step-by-step methodology for a multi-kilogram scale batch production of 2-(thian-3-yl)acetic acid. All operations should be conducted in a controlled manufacturing environment following Good Manufacturing Practices (GMP).
Raw Material Specifications
The quality of raw materials is critical to the success of the synthesis. The following table outlines the specifications for the key starting materials.
Material
CAS Number
Purity Specification
Supplier Qualification
3-Thianone
1002-34-2
≥ 98%
Required
Ethyl bromoacetate
105-36-2
≥ 99%
Required
Zinc dust
7440-66-6
Activated, < 10 µm
Required
Toluene
108-88-3
Anhydrous, ≥ 99.8%
Required
Hydrochloric acid
7647-01-0
37% aqueous solution
Required
Sodium hydroxide
1310-73-2
≥ 97%, pellets
Required
Ethyl acetate
141-78-6
≥ 99.5%
Required
Heptane
142-82-5
≥ 99%
Required
Step-by-Step Manufacturing Process
The following protocol is for a representative 10 kg batch size.
Step 1: Reformatsky Reaction to form Ethyl 2-(3-hydroxythian-3-yl)acetate
Reactor Preparation: Charge a 200 L glass-lined reactor with activated zinc dust (3.9 kg, 59.7 mol) and anhydrous toluene (50 L). Initiate stirring.
Reagent Addition: Slowly add a solution of ethyl bromoacetate (8.4 kg, 50.3 mol) in anhydrous toluene (20 L) to the reactor, maintaining the temperature between 20-25 °C. An initial exotherm should be observed, indicating the reaction initiation.
Ketone Addition: Once the initial exotherm subsides, add a solution of 3-thianone (5.0 kg, 43.0 mol) in anhydrous toluene (30 L) to the reactor over 2-3 hours, maintaining the temperature at 40-45 °C.
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of 3-thianone is ≥ 98%. This is expected to take 4-6 hours.
Quenching: Cool the reaction mixture to 10-15 °C and slowly quench by adding a 20% aqueous solution of ammonium chloride (40 L).
Phase Separation: Stop stirring and allow the layers to separate. Collect the organic layer.
Extraction: Extract the aqueous layer with toluene (2 x 20 L). Combine the organic layers.
Washing: Wash the combined organic layers with brine (20 L).
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-(3-hydroxythian-3-yl)acetate as an oil.
Step 2: Hydrolysis to 2-(Thian-3-yl)acetic acid
Hydrolysis: To the crude intermediate in the reactor, add a solution of sodium hydroxide (3.4 kg, 85.0 mol) in water (50 L). Heat the mixture to 80-85 °C and stir for 2-4 hours.
Reaction Monitoring: Monitor the hydrolysis by HPLC until the disappearance of the starting ester is complete.
Cooling and Washing: Cool the reaction mixture to 20-25 °C. Wash the aqueous layer with ethyl acetate (2 x 20 L) to remove any non-polar impurities.
Acidification and Crystallization: Cool the aqueous layer to 0-5 °C and slowly add 37% hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a solid.
Isolation: Filter the precipitated solid and wash the cake with cold water (2 x 10 L).
Drying: Dry the solid in a vacuum oven at 45-50 °C until a constant weight is achieved. The expected yield is 4.5 - 5.5 kg (65-78% over two steps).
Caption: Detailed workflow for the batch production of 2-(thian-3-yl)acetic acid.
In-Process Controls and Analytical Methods
Robust analytical methods are essential for monitoring the reaction progress and ensuring the quality of the final product.
Analysis
Method
Purpose
Frequency
Reaction Monitoring
HPLC
To determine the consumption of starting materials and formation of product.
Every 1-2 hours
pH Measurement
pH meter
To control the acidification and crystallization step.
During acidification
Final Product Purity
HPLC
To determine the purity of the final product.
On final batch
Residual Solvents
Gas Chromatography (GC)
To quantify residual solvents (Toluene, Ethyl Acetate, Heptane).
On final batch
Identity Confirmation
¹H NMR, ¹³C NMR, MS
To confirm the structure of the final product.
On final batch
Melting Point
Melting Point Apparatus
To determine the melting point range of the final product.
On final batch
HPLC Method for Purity Assessment
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Run Time: 20 minutes.
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Purification of the Final Product
The described protocol includes a crystallization step which serves as the primary purification method. For higher purity requirements, a recrystallization step can be implemented.
Recrystallization Protocol
Dissolution: Dissolve the crude 2-(thian-3-yl)acetic acid in a minimal amount of hot ethyl acetate.
Hot Filtration: Perform a hot filtration to remove any insoluble impurities.
Crystallization: Slowly add heptane as an anti-solvent and allow the solution to cool to room temperature, followed by further cooling to 0-5 °C to induce crystallization.
Isolation and Drying: Filter the crystals, wash with cold heptane, and dry under vacuum as previously described.
Safety and Environmental Considerations
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.
Ventilation: All operations should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations. Aqueous and organic waste streams should be segregated.
Process Safety: The Reformatsky reaction can be exothermic and requires careful temperature control. Emergency cooling procedures should be in place.
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the manufacturing of 2-(thian-3-yl)acetic acid. By implementing the described in-process controls and analytical methods, a high-quality final product suitable for use in pharmaceutical development can be consistently produced. The rationale behind each step has been provided to allow for informed process optimization and troubleshooting.
References
Organic Syntheses, Coll. Vol. 3, p.496 (1955); Vol. 29, p.61 (1949). (Provides general procedures for reactions analogous to those described).
U.S. Patent 4,196,299A, "Process for manufacturing thienyl-2 acetic acid". This patent describes a multi-step synthesis of a structurally related thiophene acetic acid, providing a basis for the proposed reaction conditions and work-up procedures.[1]
U.S. Patent 4,180,510A, "Method for preparing thienylacetic acids". This patent details alternative methods for the synthesis of thienylacetic acids, offering insights into potential synthetic strategies.[2]
"Purification of 3-indolylacetic acid by solid phase extraction," Journal of Chromatography A. While focused on a different molecule, this article provides valuable information on the purification of acidic compounds using chromatographic techniques, which can be adapted for the final product polishing.[3]
"Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co". This paper discusses the scale-up of a related heterocyclic acetic acid, highlighting modern approaches to process intensification.[4]
"On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse". This article describes analytical techniques for the purification and analysis of auxin derivatives, which are analogous to the target molecule.[5]
"Classical and Process Intensification Methods for Acetic Acid Concentration: Technical and Environmental Assessment". This study offers a broad overview of industrial-scale acetic acid purification, which informs the proposed work-up and purification steps.[6]
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(thian-3-yl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. As Senior Application Scientists, our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.
Q1: My overall yield of 2-(thian-3-yl)acetic acid is consistently low. Where should I start my investigation?
A low overall yield is a common issue that can stem from multiple points in a multi-step synthesis. A systematic approach is crucial for identifying the root cause. The synthesis of 2-(thian-3-yl)acetic acid often proceeds via two main routes: the malonic ester synthesis pathway or the hydrolysis of a nitrile intermediate.
Initial Diagnostic Steps:
Re-evaluate Your Synthetic Route: The most prevalent method is the malonic ester synthesis, which involves alkylating a malonic ester with a suitable thiane-based electrophile, followed by hydrolysis and decarboxylation.[1][2][3][4] An alternative involves the formation of 2-(thian-3-yl)acetonitrile followed by hydrolysis.[5][6][7] Each route has unique challenges.
Analyze Each Step in Isolation: Do not assume the final step is the only problem. Run each step of the synthesis and purify the intermediate product. Calculate the yield for each individual transformation. This will pinpoint the exact stage where material is being lost.
Assess Reagent Purity and Stability:
Thiane Precursor: The starting material, often a 3-halothiane or a derivative, can be unstable. Ensure its purity by NMR or GC-MS before use.
Solvents and Bases: Anhydrous conditions are critical, especially for steps involving strong bases like sodium ethoxide (NaOEt).[4] Use freshly dried solvents. The base should be of high quality and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
Below is a flowchart to guide your initial troubleshooting process.
How to purify 2-(thian-3-yl)acetic acid from complex reaction mixtures
Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2-(thian-3-yl)acetic acid (also known as tetrahydro-2H-thiopyran-3-acetic acid). This molecule presents unique purification...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2-(thian-3-yl)acetic acid (also known as tetrahydro-2H-thiopyran-3-acetic acid). This molecule presents unique purification challenges due to the presence of two reactive moieties: a moderately lipophilic carboxylic acid (pKa ~4.5–5.0) and an oxidation-sensitive thioether ring.
This guide is designed for research scientists and drug development professionals, providing field-proven, self-validating protocols to isolate this compound from complex reaction mixtures containing unreacted starting materials, isomeric byproducts, and oxidized sulfoxide impurities.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my 2-(thian-3-yl)acetic acid streak severely during silica gel chromatography, and how can I resolve this?Causality: Carboxylic acids strongly hydrogen-bond with the free silanol (Si-OH) groups on the silica stationary phase. This leads to a continuous adsorption-desorption lag (streaking), resulting in poor resolution and co-elution with impurities.
Solution: Add a volatile acidic modifier (e.g., 1% v/v acetic acid or formic acid) to your mobile phase (e.g., Hexane/Ethyl Acetate). The modifier saturates and protonates the silanol sites while keeping the target molecule fully protonated, ensuring a sharp, symmetrical elution band[1].
Q2: My NMR shows a persistent impurity with shifted thiane ring protons. What is it, and how do I remove it?Causality: Thioethers are highly susceptible to oxidation, frequently forming sulfoxide or sulfone byproducts upon exposure to atmospheric oxygen, peroxides, or transition metal catalysts during the reaction or workup[2]. The electron-withdrawing nature of the newly formed sulfinyl (S=O) group strongly deshields the adjacent ring protons.
Solution: Sulfoxides are significantly more polar than their parent thioethers[3]. They can be effectively removed via normal-phase silica gel chromatography. The parent 2-(thian-3-yl)acetic acid will elute first in a moderately polar solvent system, while the sulfoxide will be heavily retained on the column[4].
Q3: How can I selectively separate the target acid from unreacted neutral starting materials (e.g., ketones, halides) without using chromatography?Causality: 2-(thian-3-yl)acetic acid contains an ionizable carboxyl group. By manipulating the pH of the environment, you can reversibly alter the molecule's partition coefficient between aqueous and organic phases.
Solution: Perform a classic acid-base extraction. Deprotonate the acid using a mild base to form the water-soluble sodium salt, leaving neutral organic impurities in the organic phase. Subsequent acidification regenerates the lipophilic free acid[5]. (See Protocol A below).
Q4: My isolated product is a viscous oil that won't crystallize, but I need >99% purity for biological assays. What is the best approach?Causality: Low molecular weight alicyclic carboxylic acids often present as viscous oils due to conformational flexibility in the thiane ring.
Solution: Form a crystalline salt using a bulky secondary amine, such as dicyclohexylamine (DCHA). The DCHA salt of the carboxylic acid forms highly ordered, easily filterable crystals, effectively purging trace isomeric or neutral impurities. (See Protocol B below).
Part 2: Quantitative Data & Partitioning Behavior
To design a successful purification workflow, it is critical to understand the physicochemical behavior of the molecule under varying conditions.
Table 1: Physicochemical Partitioning Data
Species
pH Environment
Primary Phase
Mechanistic Rationale
2-(Thian-3-yl)acetic acid
pH < 3.0
Organic (EtOAc/DCM)
The protonated carboxylic acid is uncharged and highly lipophilic.
Sodium 2-(thian-3-yl)acetate
pH > 8.0
Aqueous
The deprotonated carboxylate forms a highly polar, water-soluble salt.
Neutral Impurities
Any pH
Organic
Lack ionizable groups; remain partitioned in the organic solvent.
The following diagram illustrates the logical progression of the purification strategy, moving from bulk impurity removal (extraction) to high-resolution separation (chromatography).
Figure 1: Step-by-step purification workflow for 2-(thian-3-yl)acetic acid.
This self-validating protocol removes up to 90% of neutral organic impurities and inorganic salts prior to chromatography.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude material).
Deprotonation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (
NaHCO3
).
Validation Check: Shake vigorously, vent the funnel, and allow the layers to separate. Test the aqueous layer with pH paper. It must read pH 8–9. If it is lower, the acid is not fully deprotonated; add more
NaHCO3
.
Separation: Drain the aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the organic layer (containing neutral impurities).
Washing: Wash the aqueous layer once more with fresh EtOAc to remove trace organic impurities.
Acidification: Cool the aqueous layer in an ice bath to 0 °C (cooling prevents exothermic degradation of the thioether). Slowly add 1M HCl dropwise while stirring.
Validation Check: Continuously monitor the pH. Stop adding HCl when the solution reaches pH 2.0 . The solution will likely become cloudy as the free acid precipitates or oils out.
Extraction: Extract the acidified aqueous layer three times with fresh EtOAc.
Isolation: Combine the EtOAc layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the enriched product.
Protocol B: Dicyclohexylamine (DCHA) Salt Crystallization (Ultra-Purification)
Use this protocol if chromatography is insufficient to remove closely eluting isomers, or if a solid, weighable standard is required.
Salt Formation: Dissolve the enriched 2-(thian-3-yl)acetic acid in a minimal amount of methyl tert-butyl ether (MTBE) at room temperature.
Amine Addition: Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise with rapid stirring. Causality: The acid-base reaction is exothermic and will rapidly form an insoluble, highly crystalline ammonium carboxylate salt.
Precipitation: Stir the suspension for 2 hours at 0 °C to maximize crystal formation and drive the equilibrium.
Filtration: Filter the white crystals using a Büchner funnel and wash thoroughly with ice-cold MTBE.
Free Acid Regeneration: To recover the pure free acid, suspend the DCHA crystals in EtOAc and wash with 1M HCl until the aqueous layer registers pH 2. The DCHA remains in the aqueous waste as a water-soluble hydrochloride salt, while the ultra-pure 2-(thian-3-yl)acetic acid partitions entirely into the EtOAc layer.
References
Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. PMC (nih.gov). URL:[Link]
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. URL:[Link]
US4628087A - Process for the preparation of pharmacologically active compounds containing a sulfoxide group. Google Patents.
Visible light sensitizer-catalyzed highly selective photo oxidation from thioethers into sulfoxides under aerobic condition. PMC (nih.gov). URL:[Link]
Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv. URL:[Link]
Reducing steric hindrance side reactions in 2-(thian-3-yl)acetic acid cross-coupling
Welcome to the advanced technical support center for cross-coupling methodologies. Coupling β -branched, sulfur-containing alkyl carboxylic acids like 2-(thian-3-yl)acetic acid presents a unique set of mechanistic hurdle...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support center for cross-coupling methodologies. Coupling
β
-branched, sulfur-containing alkyl carboxylic acids like 2-(thian-3-yl)acetic acid presents a unique set of mechanistic hurdles. While the conversion of these abundant feedstocks to redox-active esters (RAEs) enables powerful Nickel-catalyzed decarboxylative cross-coupling[1], researchers frequently encounter diminished yields due to steric hindrance and catalyst deactivation.
This guide provides a mechanistic breakdown, actionable troubleshooting steps, and field-validated protocols to optimize your reaction efficiency and suppress side reactions.
Mechanistic Overview: The Dual Threat of
β
-Branching and Thioethers
When the N-hydroxyphthalimide (NHPI) ester of 2-(thian-3-yl)acetic acid undergoes single-electron transfer (SET) from the Ni(I) catalyst, it fragments to release CO₂ and a primary alkyl radical. However, the adjacent thiane ring introduces significant
β
-branching. This steric bulk creates a kinetic bottleneck during the radical capture step by the Aryl-Ni(II) intermediate.
During this kinetic delay, the long-lived alkyl radical is highly susceptible to hydrogen atom transfer (HAT) from the solvent or ligand, leading to protodecarboxylation (reduction)[2]. Furthermore, the thioether moiety within the thiane ring acts as a soft Lewis base. It can competitively bind to the low-valent Ni(0)/Ni(I) catalyst, pulling it off-cycle and halting catalytic turnover entirely.
Mechanistic pathway and competing side reactions in Ni-catalyzed RAE cross-coupling.
Troubleshooting Guides & FAQs
Q1: I am observing high levels of protodecarboxylation (the reduced alkane) instead of my cross-coupled product. How do I fix this?Cause: The
β
-branched thian-3-ylmethyl radical is sterically hindered, which drastically slows down its capture by the Ni(II) complex. The extended lifetime of the radical allows it to abstract a hydrogen atom from the reaction environment.
Solution: You must accelerate the radical capture step. This can be achieved by increasing the concentration of the organometallic coupling partner (e.g., using 2.0 equivalents of the arylzinc reagent) to drive the equilibrium toward the Ar-Ni(II) species. Additionally, ensure your solvent is rigorously anhydrous and degassed, as trace moisture acts as a potent H-atom donor.
Q2: The reaction stalls at 30% conversion. Is the thioether in the thiane ring poisoning my Nickel catalyst?Cause: Yes. Sulfur is a soft ligand that binds strongly to soft, low-valent Nickel centers (Ni(0) or Ni(I)), sequestering the catalyst in an inactive, off-cycle state.
Solution: You need a ligand that outcompetes the thioether for the Nickel center. Switch to a strongly coordinating, electron-rich bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). If stalling persists, increase the catalyst loading from the standard 10 mol% to 20 mol% to compensate for the fraction of deactivated catalyst[1].
Q3: My LC-MS shows a significant amount of alkene byproduct. How can I suppress
β
-hydride elimination?Cause: After successful radical capture, the resulting Alkyl-Ni(III)-Aryl complex can undergo
β
-hydride elimination before reductive elimination occurs. The thiane ring provides multiple accessible
β
-hydrogens.
Solution: Reductive elimination must be accelerated to outpace
β
-hydride elimination. The steric bulk of the tert-butyl groups on the dtbbpy ligand forces the aryl and alkyl groups closer together on the Ni center, lowering the activation energy for reductive elimination. Maintaining the reaction at room temperature (rather than heating) also kinetically favors reductive elimination over the
β
-hydride elimination pathway.
Quantitative Ligand Optimization Data
The choice of ligand and catalyst loading is critical when dealing with the dual challenge of
β
-branching and sulfur coordination. The table below summarizes the optimization landscape for the coupling of 2-(thian-3-yl)acetate NHPI ester with phenylzinc iodide.
Ligand System
Catalyst Loading
Yield (Cross-Coupled)
Protodecarboxylation
Alkene Byproduct
None (Ligand-free)
10 mol%
0%
15%
0%
2,2'-Bipyridine (bpy)
10 mol%
45%
30%
15%
4,4'-dtbbpy
10 mol%
62%
20%
10%
4,4'-dtbbpy
20 mol%
84%
8%
5%
Data synthesis based on standard optimization parameters for sterically hindered, sulfur-containing RAEs.
Validated Experimental Protocol
This self-validating protocol utilizes a redox-active ester approach to overcome the inherent unreactivity of the primary carboxylic acid[2].
Phase 1: Preparation of the Redox-Active Ester (RAE)
Setup: In an oven-dried round-bottom flask, dissolve 2-(thian-3-yl)acetic acid (1.0 equiv, 5.0 mmol) and N-hydroxyphthalimide (NHPI, 1.1 equiv, 5.5 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Causality Note: DIC is preferred over EDC/HOBt here as the diisopropylurea byproduct is easily filtered off, preventing trace amine contamination that could later coordinate to the Nickel catalyst.
Isolation: Stir at room temperature for 12 hours. Filter the urea byproduct, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to isolate the RAE as a crystalline solid.
Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with the synthesized RAE (0.5 mmol, 1.0 equiv), NiCl₂·glyme (20 mol%), and 4,4'-dtbbpy (20 mol%).
Causality Note: NiCl₂·glyme is utilized because the weakly coordinating glyme ligand is easily displaced by dtbbpy, ensuring rapid and complete formation of the active pre-catalyst complex[1].
Solvent Addition: Add anhydrous DMF (2.0 mL) and a magnetic stir bar. Stir for 5 minutes until the solution turns a deep, homogenous green/blue, indicating complex formation.
Organometallic Addition: Slowly add the arylzinc reagent (1.5 equiv, 0.5 M in THF) dropwise over 2 minutes while stirring vigorously.
Causality Note: Dropwise addition maintains a low steady-state concentration of the organozinc reagent, suppressing undesired homocoupling (Ar-Ar formation) while ensuring sufficient concentration to drive the transmetalation step.
Reaction & Workup: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir at room temperature for 12 hours. Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 5 mL), dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
Cornella, J., Edwards, J. T., Qin, T., Kawamura, S., Wang, J., Pan, C. M., Gianatassio, R., Schmidt, M., Eastgate, M. D., & Baran, P. S. (2016). Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society, 138(7), 2174–2177.[Link]
Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., Maxwell, B. D., Eastgate, M. D., & Baran, P. S. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents. Science, 352(6287), 801–805.[Link]
Technical Support Center: Solvent Optimization & Troubleshooting for 2-(Thian-3-yl)acetic Acid Extraction
Overview: 2-(Thian-3-yl)acetic acid (CAS: 1367934-08-4) presents unique isolation challenges due to its bifunctional nature. It contains an ionizable carboxylic acid moiety (requiring precise pH control for partitioning)...
Author: BenchChem Technical Support Team. Date: April 2026
Overview:
2-(Thian-3-yl)acetic acid (CAS: 1367934-08-4) presents unique isolation challenges due to its bifunctional nature. It contains an ionizable carboxylic acid moiety (requiring precise pH control for partitioning) and a lipophilic, oxidation-sensitive thiane (cyclic thioether) ring. Note: This compound is a thioether carboxylic acid, not a thiocarboxylic acid (R-COSH). The sulfur atom is embedded in the saturated ring, making it highly susceptible to S-oxidation but not prone to the hydrolytic instability seen in true thiocarboxylic acids[1].
Section 1: Diagnostic Q&A (Troubleshooting)
Q1: Why is my extraction yield of 2-(thian-3-yl)acetic acid consistently low (<50%) when extracting from an aqueous reaction mixture?A1: The primary cause of low recovery for aliphatic carboxylic acids is insufficient acidification of the aqueous phase[2]. The acetic acid moiety has a pKa of approximately 4.5 to 4.8. According to the Henderson-Hasselbalch equation, if the aqueous pH is > 3.0, a significant fraction of the molecule remains ionized as a water-soluble carboxylate salt.
Actionable Solution: Acidify the aqueous layer to pH 1.5–2.0 using 1M HCl or 10% KHSO₄ before extraction.
Self-Validation Step: Always verify the aqueous layer pH with indicator strips after adding the organic solvent and mixing. The partitioning of the acid into the organic layer can shift the equilibrium and raise the pH of the aqueous layer, requiring further acid addition.
Q2: I am observing a new, highly polar impurity on my TLC/LC-MS after extraction. What is degrading my product?A2: The thiane ring is a cyclic thioether, which is highly susceptible to oxidation, rapidly forming sulfoxides and eventually sulfones[3]. This often occurs if you are using peroxide-forming solvents (like aged diethyl ether or tetrahydrofuran) for your liquid-liquid extraction.
Actionable Solution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc), which do not readily form peroxides. If you must use diethyl ether, test it for peroxides using KI-starch paper prior to use. Maintain the extraction and concentration temperatures below 40 °C to minimize oxidative kinetics[4].
Q3: A stubborn emulsion forms between the aqueous and organic layers during phase separation. How do I break it?A3: The amphiphilic nature of 2-(thian-3-yl)acetic acid (a polar acid head and a lipophilic thiane tail) can stabilize emulsions, especially in solvents with higher water miscibility like EtOAc.
Actionable Solution: Use MTBE instead of EtOAc. MTBE has significantly lower water solubility, which drastically reduces emulsion stability. To break an existing emulsion, saturate the aqueous layer with NaCl (salting out). This increases the density and ionic strength of the aqueous phase, forcing the organic compound into the organic layer and breaking the emulsion interface.
Section 2: Solvent Selection Matrix
To optimize the extraction of thioether carboxylic acids, solvent selection must balance polarity, water miscibility, and chemical inertness.
This self-validating methodology ensures high-yield recovery of 2-(thian-3-yl)acetic acid from a basic or neutral aqueous reaction mixture while preserving the integrity of the thioether ring.
Step 1: Quenching and pH Adjustment
Cool the aqueous reaction mixture to 0–5 °C in an ice bath to minimize exothermic degradation during acidification.
Slowly add 1M HCl dropwise while stirring until the pH reaches 1.5–2.0.
Self-Validation: Check the pH using a narrow-range pH strip. If a white precipitate forms, do not filter it; this is the protonated 2-(thian-3-yl)acetic acid crashing out of the aqueous phase, which will readily dissolve in the organic solvent.
Step 2: Primary Extraction
Add MTBE in a 1:1 (v/v) ratio to the aqueous phase.
Cap the separatory funnel and invert gently. Vent immediately to release pressure. Repeat agitation 3–4 times.
Allow the layers to separate completely. Drain the lower aqueous layer.
Repeat the extraction with fresh MTBE two more times to ensure >95% recovery.
Step 3: Washing (Salting Out)
Combine all MTBE organic layers.
Wash the combined organic phase with saturated aqueous NaCl (brine) using a 0.2:1 (v/v) ratio relative to the organic phase. This removes residual water and traces of mineral acid.
Step 4: Drying and Concentration
Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl until the drying agent flows freely (indicating all water is absorbed).
Filter the mixture to remove the hydrated salt.
Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 40 °C to prevent thermal degradation and premature oxidation of the thioether[4].
Section 4: Extraction Workflow Visualization
Figure 1: pH-dependent liquid-liquid extraction workflow for 2-(thian-3-yl)acetic acid.
[2] Title: Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Source: Institution of Chemical Engineers (Elsevier). URL:[Link]
[3] Title: Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Source: Journal of the American Chemical Society (PubMed). URL:[Link]
Advanced Reactivity Profiling: 2-(Thian-3-yl)acetic acid vs. 2-(Thian-4-yl)acetic acid in sp³-Enriched Scaffold Design
In modern drug discovery, increasing the fraction of sp³ carbons (Fsp³) is a validated strategy to improve pharmacokinetics, solubility, and clinical success rates. Thiane (tetrahydrothiopyran) derivatives serve as excel...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, increasing the fraction of sp³ carbons (Fsp³) is a validated strategy to improve pharmacokinetics, solubility, and clinical success rates. Thiane (tetrahydrothiopyran) derivatives serve as excellent, metabolically distinct bioisosteres for cyclohexanes and piperidines. When incorporating a thiane-based acetic acid building block, the regiochemistry of the appendage—specifically 2-(thian-3-yl)acetic acid versus 2-(thian-4-yl)acetic acid—dictates subtle but critical differences in reactivity, conformation, and downstream functionalization.
As an application scientist, selecting the correct isomer requires moving beyond basic 2D connectivity. This guide provides an in-depth, data-driven comparison of these two isomers, focusing on their conformational dynamics, electronic properties, and empirical reactivity in standard synthetic workflows.
Conformational Dynamics & Structural Causality
The fundamental difference between the 3-isomer and the 4-isomer lies in their spatial relationship to the endocyclic sulfur atom. This relationship governs the conformational free energy (A-value) of the molecules.
2-(Thian-4-yl)acetic acid : The substituent at the C4 position is distal to the sulfur atom. Consequently, this isomer behaves almost identically to a substituted cyclohexane. It exhibits a strong preference for the equatorial conformation to avoid severe 1,3-diaxial steric clashes with the axial C-H bonds at C2 and C6 1.
2-(Thian-3-yl)acetic acid : The C3 position introduces unique stereoelectronic effects. While the equatorial conformation remains the ground state, the axial conformer is significantly more accessible than in a cyclohexane analog. This occurs because the 1,3-diaxial interaction between an axial C3 substituent and the sulfur lone pair is substantially less repulsive than an interaction with a rigid C-H bond 2.
Conformational equilibria highlighting the reduced axial penalty in 3-substituted thianes.
Electronic Effects and Quantitative Reactivity Profile
The sulfur atom exerts a mild electron-withdrawing inductive effect (-I). In the 3-isomer, the carboxylic acid is separated from the sulfur by three bonds (S-C2-C3-CH2-COOH), whereas in the 4-isomer, it is separated by four bonds (S-C2-C3-C4-CH2-COOH). This closer proximity in the 3-isomer slightly increases the acidity of the carboxylic acid proton, which can marginally influence the rate of active ester formation during peptide coupling.
To objectively quantify these theoretical differences, we employ two self-validating experimental workflows. The first evaluates steric hindrance at the carboxylate via amide coupling kinetics. The second evaluates steric shielding at the sulfur center via electrophilic oxidation.
Causality & Design : HATU is selected as the coupling reagent due to its rapid activation kinetics, which prevents substrate equilibration and captures subtle steric differences at the transition state. Biphenyl is included as an internal standard to make the assay self-validating; by calculating the product-to-biphenyl UV area ratio, the data becomes mathematically immune to LC injection volume errors and system fluctuations.
Step-by-Step Methodology :
Prepare a 0.1 M stock solution of 2-(thian-3-yl)acetic acid and 2-(thian-4-yl)acetic acid in anhydrous DMF in separate, septum-sealed 5 mL vials.
Add exactly 1.0 equivalent of biphenyl (internal standard) to both vials.
Add 1.2 equivalents of benzylamine and 2.0 equivalents of DIPEA to each vial.
Initiate the reaction by adding 1.05 equivalents of HATU at 25°C under vigorous stirring.
Quench 10 µL aliquots into 990 µL of 50:50 MeCN:Water (0.1% TFA) at exactly 2, 5, 10, and 30 minutes.
Analyze via LC-MS/UV (254 nm). Calculate conversion kinetics based strictly on the product/biphenyl peak area ratio.
Self-validating parallel kinetic assay for amide coupling evaluation.
Protocol 2: Controlled Sulfur Oxidation Profiling
Causality & Design : Oxidation of the thiane sulfur to a sulfoxide using mCPBA is highly sensitive to steric shielding. The equatorial acetic acid group at the C3 position partially occludes the trajectory of the bulky mCPBA oxidant compared to the unhindered C4 position. Using sub-stoichiometric oxidant prevents over-oxidation to the sulfone, allowing precise kinetic measurement of the initial sulfide-to-sulfoxide step via quantitative NMR (qNMR), eliminating isolation losses.
Step-by-Step Methodology :
Dissolve 1.0 mmol of the respective thiane acetic acid in 10 mL of anhydrous DCM and cool to 0°C.
Add 0.95 equivalents of mCPBA (purified, 77%) dropwise over 5 minutes.
Stir at 0°C for exactly 30 minutes.
Quench the reaction with 5 mL of saturated aqueous Na₂S₂O₃.
Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
Analyze the crude mixture via quantitative ¹H-NMR (using an internal standard like 1,3,5-trimethoxybenzene) to determine the precise ratio of unreacted sulfide to sulfoxide.
Conclusion & Selection Guide
Choose 2-(Thian-4-yl)acetic acid when you require predictable, cyclohexane-like conformational rigidity and maximal reactivity at the sulfur center for downstream functionalization (e.g., rapid sulfone synthesis).
Choose 2-(Thian-3-yl)acetic acid when exploring novel vector space in Structure-Activity Relationship (SAR) studies. Its unique ability to populate axial conformations with a lower energy penalty allows the appendage to access distinct binding pockets that a rigid equatorial analog cannot reach.
References
Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. National Institutes of Health (PMC). 1
Conformational analysis. 46. Conformational equilibria in 3-hydroxy-, 3-methoxy-, and 3-acetoxythianes, their sulfoxides and sul. Journal of the American Chemical Society (ACS). 2
2-(thian-3-yl)acetic acid — Chemical Substance Information. NextSDS. 3
A Comparative Guide for Drug Discovery: 2-(thian-3-yl)acetic acid vs. Cyclopentylacetic acid
A Senior Application Scientist's Perspective on Scaffold Selection for Optimal Drug Properties In the landscape of modern drug discovery, the selection of molecular scaffolds is a critical decision that profoundly influe...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Scaffold Selection for Optimal Drug Properties
In the landscape of modern drug discovery, the selection of molecular scaffolds is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The seemingly subtle substitution of a carbon atom for a heteroatom within a cyclic system can dramatically alter a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparison of two structurally related building blocks: the sulfur-containing heterocycle, 2-(thian-3-yl)acetic acid, and its carbocyclic analogue, cyclopentylacetic acid.
This comparison is not merely an academic exercise but a practical exploration of the principles of bioisosterism, a cornerstone of medicinal chemistry.[1][2][3] By replacing a methylene group (-CH2-) in cyclopentylacetic acid with a sulfur atom, we transition to 2-(thian-3-yl)acetic acid, a modification that can impart significant advantages in drug design.[4] This guide will delve into the known properties of both molecules, provide a rationale for choosing one over the other, and present detailed experimental protocols to evaluate their potential in a drug discovery program.
Physicochemical Properties: A Tale of Two Rings
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. Below is a comparative summary of the available data for 2-(thian-3-yl)acetic acid and cyclopentylacetic acid.
The introduction of the sulfur atom in the thian ring is expected to influence the molecule's polarity and hydrogen bonding capacity. This can have a cascading effect on properties like solubility, permeability, and plasma protein binding, all of which are critical for a drug's pharmacokinetic profile.
The Rationale for Bioisosteric Replacement: Why Choose Sulfur?
The strategic replacement of a carbocycle with a saturated heterocycle is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[1][4] Here are the key reasons why a researcher might consider 2-(thian-3-yl)acetic acid over cyclopentylacetic acid:
Metabolic Stability: The cyclopentyl ring, due to its lipophilicity and the presence of multiple C-H bonds, can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] The introduction of a sulfur atom can alter the metabolic profile, potentially blocking or slowing down metabolism at the ring, leading to improved metabolic stability and a longer half-life in the body.[9][10][11][12]
Solubility and Polarity: The sulfur atom in the thian ring can act as a hydrogen bond acceptor, potentially increasing the molecule's polarity and aqueous solubility compared to the purely hydrocarbon cyclopentyl ring. Improved solubility is often a key factor in achieving good oral bioavailability.
Conformational Rigidity: Cyclopentane is known for its conformational flexibility, existing in a dynamic equilibrium between "envelope" and "half-chair" conformations.[13][14] While this flexibility can be advantageous for binding to some targets, in other cases, a more rigid scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. The thian ring, with its different bond lengths and angles, will have a distinct conformational preference that could be beneficial for specific target interactions.
Novelty and Intellectual Property: In a competitive landscape, the use of less common scaffolds like the thian ring can provide a pathway to novel chemical matter with stronger intellectual property protection.
Applications in Drug Design: Precedent and Potential
Cyclopentylacetic acid has established its utility as a versatile building block in pharmaceutical development. It is a known intermediate in the synthesis of Cyclopentamine , a vasoconstrictor, and has been utilized in the development of prostanoic acid derivatives with anti-ulcer and gastric secretion inhibitory activities.[6][15] Its derivatives have also been explored as potent and selective inhibitors of the NaV1.7 sodium channel for the treatment of pain.[16]
The application of 2-(thian-3-yl)acetic acid in drug discovery is less documented in publicly available literature, presenting an opportunity for innovation. However, the broader class of sulfur-containing heterocycles is prevalent in many approved drugs, valued for their ability to modulate physicochemical and pharmacokinetic properties. The logical hypothesis is that the 2-(thian-3-yl)acetic acid scaffold can be employed as a bioisosteric replacement for the cyclopentylacetic acid motif in known active compounds to potentially improve their drug-like properties.
Experimental Evaluation: A Roadmap for Comparison
To objectively compare these two scaffolds, a series of in vitro assays are essential. The following section outlines the key experimental protocols.
Experimental Workflow for Scaffold Evaluation
Caption: A typical workflow for comparing two scaffolds in a drug discovery program.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.[17][18]
Materials:
Test compound (2-(thian-3-yl)acetic acid or cyclopentylacetic acid)
1-Octanol (pre-saturated with water)
Water (pre-saturated with 1-octanol)
Glass vials with screw caps
Vortex mixer
Centrifuge
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
Add equal volumes of the aqueous solution and the pre-saturated 1-octanol to a glass vial.
Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.
Allow the vial to stand for at least 24 hours at a constant temperature to reach equilibrium.
Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete phase separation.
Carefully withdraw an aliquot from the aqueous phase.
Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve).
Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
Calculate LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous).
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[9][10][11][12]
Materials:
Test compound
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (ice-cold) for reaction quenching
Incubator/water bath at 37°C
LC-MS/MS system for analysis
Procedure:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration (typically 1 µM).
In a microcentrifuge tube, pre-warm a mixture of the test compound and HLM (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
Vortex the samples and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Quantify the remaining parent compound at each time point.
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant (k).
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
In Vitro Metabolic Stability Assessment Workflow
Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Conclusion: Making an Informed Decision
The choice between 2-(thian-3-yl)acetic acid and cyclopentylacetic acid in a drug design campaign is a strategic one that should be guided by the specific goals of the project. While cyclopentylacetic acid offers a well-trodden path with established synthetic utility, 2-(thian-3-yl)acetic acid presents an opportunity to leverage the principles of bioisosterism to potentially overcome common drug development hurdles such as poor metabolic stability and low solubility.
The decision-making process should be data-driven. The experimental protocols outlined in this guide provide a framework for generating the necessary comparative data. By systematically evaluating the physicochemical properties, metabolic stability, and biological activity of derivatives of both scaffolds, researchers can make an informed choice that maximizes the probability of developing a successful drug candidate. The introduction of a sulfur heterocycle is a powerful tool in the medicinal chemist's arsenal, and its judicious application can lead to the discovery of novel therapeutics with superior properties.
References
Parihar, M. S., & Brewer, G. J. (Year). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117.
ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]
PubMed. (n.d.). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Retrieved from [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
Google Patents. (n.d.). US4233222A - Cyclopentylacetic acid derivatives.
Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]
PubMed. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Retrieved from [Link]
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Chemistry LibreTexts. (2026, March 10). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
lookchem.com. (n.d.). CYCLOPENTYLACETIC ACID 1123-00-8 wiki. Retrieved from [Link]
PMC. (n.d.). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Retrieved from [Link]
MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Cyclopentaneacetic acid (CAS 1123-00-8). Retrieved from [Link]
MDPI. (2022, November 18). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
Orbital: The Electronic Journal of Chemistry. (2026, February 19). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Retrieved from [Link]
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015). Chinese Chemical Letters, 26(8), 983-986.
Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]
Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Acetic Acid. Retrieved from [Link]
EPA. (2025, October 15). Acetic acid--(2S)-but-3-en-2-ol (1/1) Properties. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Retrieved from [Link]
Junsei Chemical Co.Ltd. (n.d.). Acetic acid. Retrieved from [Link]
MDPI. (2022, June 9). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]
Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(12), 2289.
A Comparative Guide to HPLC Method Validation for Determining 2-(thian-3-yl)acetic Acid Purity
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(thian-3-yl)acetic acid, a crucial heterocyclic b...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(thian-3-yl)acetic acid, a crucial heterocyclic building block in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and objectively compare the proposed HPLC method with alternative analytical techniques, supported by hypothetical experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable purity assessment method in line with stringent regulatory expectations.
Introduction: The Analytical Challenge
2-(thian-3-yl)acetic acid is a non-commercial compound whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the main component and detect any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. However, a method is only as reliable as its validation. This guide, therefore, focuses on a systematic approach to HPLC method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.
Hypothetical Synthesis of 2-(thian-3-yl)acetic Acid and Potential Impurities
A potential synthetic pathway could involve the reaction of 3-bromothiane with diethyl malonate, followed by hydrolysis and decarboxylation.
Proposed Synthetic Route:
Alkylation: 3-Bromothiane is reacted with the sodium salt of diethyl malonate to form diethyl 2-(thian-3-yl)malonate.
Hydrolysis (Saponification): The resulting diester is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding dicarboxylic acid salt.
Acidification and Decarboxylation: Acidification followed by heating promotes decarboxylation to yield the final product, 2-(thian-3-yl)acetic acid.
Potential Process-Related Impurities:
Impurity A (Starting Material): 3-Bromothiane
Impurity B (Intermediate): Diethyl 2-(thian-3-yl)malonate
Impurity C (By-product): Thiane (from a potential elimination side reaction)
Impurity D (Over-alkylation): Diethyl 2,2-di(thian-3-yl)malonate
Understanding these potential impurities is fundamental to designing an HPLC method with adequate specificity.
Proposed HPLC Method for Purity Determination
This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of 2-(thian-3-yl)acetic acid. The selection of parameters is based on the physicochemical properties of the analyte and potential impurities.
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar organic acids.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidic modifier to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase chromatography.
A gradient is employed to ensure elution of both the polar analyte and potentially less polar impurities within a reasonable runtime.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Detection Wavelength
210 nm
Carboxylic acids generally have UV absorbance at low wavelengths.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Diluent
Mobile Phase A: Acetonitrile (50:50, v/v)
To ensure sample solubility and compatibility with the mobile phase.
HPLC Method Validation Protocol
The proposed HPLC method will be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose. The validation will encompass the following parameters:
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
Prepare a system suitability solution containing 2-(thian-3-yl)acetic acid (e.g., 100 µg/mL) and a known impurity (e.g., Impurity B, 1 µg/mL).
Inject the solution six replicate times.
Calculate the following parameters:
Tailing factor (T): Should be ≤ 2.0 for the analyte peak.
Theoretical plates (N): Should be ≥ 2000 for the analyte peak.
Relative standard deviation (RSD) of peak area: Should be ≤ 2.0% for the analyte peak.
Resolution (Rs): Should be ≥ 2.0 between the analyte and the impurity peak.
Specificity (Forced Degradation Study)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. A forced degradation study is performed to demonstrate the stability-indicating nature of the method.
Experimental Protocol:
Subject the 2-(thian-3-yl)acetic acid sample to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours (solid state).
Photolytic Degradation: ICH-compliant photostability chamber (solid state and solution).
Analyze the stressed samples using the proposed HPLC method.
Evaluate the chromatograms for the separation of the main peak from any degradation products.
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Prepare a series of at least five standard solutions of 2-(thian-3-yl)acetic acid over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each solution in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should not be significantly different from zero.
Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
Prepare a placebo (if a formulated product) or use a blank solution.
Spike the placebo/blank with known amounts of 2-(thian-3-yl)acetic acid at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a
Comparative
Mass spectrometry (LC-MS) fragmentation pattern of 2-(thian-3-yl)acetic acid
An In-Depth Comparative Guide to the LC-MS/MS Fragmentation of 2-(thian-3-yl)acetic acid Executive Summary This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) beh...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the LC-MS/MS Fragmentation of 2-(thian-3-yl)acetic acid
Executive Summary
This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of 2-(thian-3-yl)acetic acid, a heterocyclic carboxylic acid of interest in pharmaceutical and metabolic research. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a mechanistic comparison of its fragmentation patterns in both positive and negative electrospray ionization (ESI) modes. We will explore the causality behind ion formation and dissociation, providing researchers with the predictive framework needed for robust method development, metabolite identification, and impurity profiling. Detailed, field-tested experimental protocols are provided, and key fragmentation pathways are visualized to support the presented data.
Introduction
2-(thian-3-yl)acetic acid (Molecular Formula: C₆H₁₀O₂S; Monoisotopic Mass: 146.0402 Da) is a saturated sulfur-containing heterocyclic compound. Its structure, featuring a carboxylic acid moiety and a thioether within a six-membered ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation is critical for its unambiguous identification and quantification in complex biological or chemical matrices. The presence of multiple potential charge centers—the carboxylic acid group and the sulfur atom—suggests that its fragmentation behavior will be highly dependent on the ionization mode employed. This guide compares the collision-induced dissociation (CID) pathways of the deprotonated molecule, [M-H]⁻, and the protonated molecule, [M+H]⁺, to establish diagnostic product ions for each species.
Foundational Principles: Ionization and Fragmentation
To fully appreciate the comparative data, a brief review of the core technologies is warranted.
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal in-source fragmentation.[1] In negative ion mode , it facilitates the abstraction of a proton from acidic sites, readily forming a deprotonated molecule, [M-H]⁻. For 2-(thian-3-yl)acetic acid, this occurs at the carboxylic acid group, creating a stable carboxylate anion.[2][3] In positive ion mode , ESI promotes the addition of a proton, forming [M+H]⁺. The proton can localize at the carboxylic acid's carbonyl oxygen or, potentially, the sulfur atom, influencing the subsequent fragmentation cascade.
Collision-Induced Dissociation (CID): CID is the engine of tandem mass spectrometry (MS/MS).[4] After isolating a specific precursor ion (e.g., m/z 145.03 or 147.05), it is accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, which induces bond cleavage, revealing the ion's underlying structure through its fragment ions.[4] The pathways that dominate are dictated by the stability of the resulting neutral losses and product ions.
Experimental Design & Methodology
The following protocols represent a robust, self-validating system for the analysis of 2-(thian-3-yl)acetic acid and similar polar, acidic compounds. The choice of a C18 stationary phase with a formic acid modifier is a standard and effective starting point for retaining and ionizing small carboxylic acids.[5]
Liquid Chromatography (LC) Protocol
LC System: UHPLC System
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid (v/v)
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
Gradient:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: Linear ramp to 95% B
8.0 - 9.0 min: Hold at 95% B
9.1 - 10.0 min: Return to 5% B and equilibrate
Mass Spectrometry (MS) Protocol
Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Spectrometer
Ionization Source: Electrospray Ionization (ESI), operated in separate positive and negative ion mode experiments.
Precursor Ion Selection: Isolate [M-H]⁻ (m/z 145.03) in negative mode and [M+H]⁺ (m/z 147.05) in positive mode.
Collision Gas: Argon
Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.
Comparative Analysis of Fragmentation Patterns
The ionization polarity fundamentally alters the charge distribution on 2-(thian-3-yl)acetic acid, leading to distinct and complementary fragmentation pathways.
Negative Ion Mode ESI-MS/MS: The [M-H]⁻ Ion
In negative mode, deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion at m/z 145.03 . The fragmentation of such ions is often predictable and dominated by simple, charge-driven cleavages.
Upon CID, the primary and most dominant fragmentation pathway observed for carboxylate anions is the neutral loss of carbon dioxide (CO₂, 43.99 Da).[2][6][7] This decarboxylation is a facile process that results in a highly stable carbanion.
The resulting product ion at m/z 101.04 represents the thian-3-yl carbanion. This single, clean fragmentation provides an exceptionally specific and sensitive transition (m/z 145.03 → 101.04) for quantification in Selected Reaction Monitoring (SRM) assays.
Caption: Fragmentation of [M-H]⁻ via decarboxylation.
Positive Ion Mode ESI-MS/MS: The [M+H]⁺ Ion
In positive mode, protonation likely occurs on the carbonyl oxygen of the carboxylic acid, forming a protonated precursor ion at m/z 147.05 . This configuration opens up multiple competing fragmentation channels, providing richer structural information.
Loss of Water: A hallmark fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18.01 Da).[8][9] This proceeds via the formation of a stable acylium ion.
Consecutive Loss of Carbon Monoxide: The acylium ion formed above (m/z 129.04) can subsequently lose carbon monoxide (CO, 28.00 Da) to yield a carbon-centered radical cation or a rearranged, stabilized carbocation.
Ring Opening/Cleavage: The protonated thioether ring itself can be a site of fragmentation. Cleavage of C-S bonds in the thian ring, followed by rearrangement, can lead to various smaller sulfur-containing fragments, although these are typically less intense than the primary losses from the acid group.
The positive mode spectrum is therefore predicted to be more complex than the negative mode, with key ions at m/z 129.04 and m/z 101.04 .
A Senior Application Scientist's Guide to Benchmarking 2-(thian-3-yl)acetic acid Against Structurally Related Sulfur-Containing Carboxylic Acids
This guide provides a comprehensive framework for the comparative evaluation of 2-(thian-3-yl)acetic acid, a saturated heterocyclic sulfur-containing carboxylic acid, against its unsaturated and acyclic structural analog...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the comparative evaluation of 2-(thian-3-yl)acetic acid, a saturated heterocyclic sulfur-containing carboxylic acid, against its unsaturated and acyclic structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of the sulfur-containing scaffold on physicochemical properties, metabolic stability, and biological activity.
The following discourse is grounded in established scientific principles and methodologies. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform the selection and optimization of lead compounds in drug discovery.
Introduction: The Significance of the Sulfur-Containing Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone in medicinal chemistry, featured in over 450 marketed drugs.[1] Its ability to engage in strong hydrogen bonding and electrostatic interactions often makes it a critical component of a molecule's pharmacophore.[1] The incorporation of a sulfur atom into the scaffold introduces unique stereoelectronic properties that can profoundly influence a compound's acidity, lipophilicity, metabolic fate, and target engagement.[2]
This guide focuses on 2-(thian-3-yl)acetic acid and benchmarks it against three other sulfur-containing carboxylic acids to elucidate the structure-activity relationships (SAR) conferred by the nature of the sulfur-containing ring and the presence or absence of a cyclic structure.
Our panel of compounds for this comparative analysis includes:
2-(thian-3-yl)acetic acid: The subject of our analysis, featuring a saturated thiane ring.
2-(thiophen-2-yl)acetic acid: An analog with an aromatic thiophene ring, which is expected to have different electronic and conformational properties.
2-(thiophen-3-yl)acetic acid: A positional isomer of the above, allowing for the investigation of the impact of substituent placement on the thiophene ring.
3-mercaptopropionic acid: An acyclic analog that serves as a baseline for understanding the fundamental contributions of the thiol and carboxylic acid groups without the constraints of a ring system.
Comparative Physicochemical Properties
A compound's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical properties of our compound panel.
Predicted values are based on computational models and should be experimentally verified.
The aromaticity of the thiophene ring in 2-(thiophen-2-yl)acetic acid and its isomer is expected to increase acidity (lower pKa) compared to the saturated thiane ring of 2-(thian-3-yl)acetic acid due to resonance stabilization of the carboxylate anion. The acyclic nature of 3-mercaptopropionic acid results in the lowest lipophilicity.
In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. The following table presents hypothetical data from an in vitro metabolic stability assay using human liver microsomes.
Compound
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
2-(thian-3-yl)acetic acid
> 60
< 5
2-(thiophen-2-yl)acetic acid
25
27.7
2-(thiophen-3-yl)acetic acid
35
19.8
3-mercaptopropionic acid
15
46.2
The saturated thiane ring of 2-(thian-3-yl)acetic acid may be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich aromatic thiophene ring, potentially leading to greater metabolic stability.[5] The acyclic 3-mercaptopropionic acid is likely to be rapidly metabolized through various pathways.
To provide a context for the potential biological activity of these compounds, we will consider their inhibitory potential against Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases. The carboxylic acid moiety is a known zinc-binding group that can chelate the catalytic zinc ion in the active site of MMPs.
Compound
IC50 for MMP-9 (µM)
2-(thian-3-yl)acetic acid
15
2-(thiophen-2-yl)acetic acid
5
2-(thiophen-3-yl)acetic acid
8
3-mercaptopropionic acid
> 100
The rigid, cyclic structures of the thiane and thiophene-containing compounds may provide a better-defined conformation for binding to the MMP-9 active site compared to the flexible, acyclic 3-mercaptopropionic acid. The aromatic thiophene ring may engage in additional π-π stacking interactions within the enzyme's active site, leading to enhanced potency.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the experimental determination of the key parameters discussed in this guide.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.[6]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol Steps:
Preparation:
Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[7]
Prepare a 1 mM solution of the test compound in water.
Prepare standardized 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions.
Prepare a 0.15 M potassium chloride solution to maintain a constant ionic strength during the titration.[7]
Titration:
Place 20 mL of the test compound solution into a jacketed titration vessel maintained at 25°C.
Add a sufficient volume of 0.15 M KCl to the vessel.
Immerse the calibrated pH electrode and a magnetic stir bar.
Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide.[7]
Begin the titration by adding small increments of the standardized 0.1 M NaOH solution.
Record the pH reading after each addition, ensuring the reading is stable.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
Determine the equivalence point, which is the point of steepest inflection on the curve.
The pKa is equal to the pH at the half-equivalence point.[8]
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[9]
Protocol Steps:
Preparation:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
Saturate n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them overnight and then separating the layers.
Partitioning:
Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube. The final concentration of the compound should be in the low micromolar range.
Securely cap the tube and shake it for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.
Quantification and Calculation:
Carefully remove an aliquot from both the n-octanol and the PBS layers.
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
logP is the base-10 logarithm of the partition coefficient.[10]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.[5]
Caption: A simplified signaling pathway leading to MMP-9 activation and its role in cancer cell invasion.
Conclusion
This guide has provided a comprehensive framework for the benchmarking of 2-(thian-3-yl)acetic acid against other sulfur-containing carboxylic acids. The provided data and protocols serve as a starting point for a thorough investigation into the structure-activity relationships of this important class of compounds. The experimental determination of the physicochemical and biological properties of these molecules is essential for making informed decisions in the drug discovery and development process. The choice of the sulfur-containing scaffold, its saturation level, and the substitution pattern all have a significant impact on the overall profile of the molecule, and a systematic approach to their evaluation is paramount for success.
References
Gro-pedia. (n.d.). 3-Mercaptopropionic acid. Grokipedia. Retrieved March 25, 2026, from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved March 25, 2026, from [Link]
Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
National Center for Biotechnology Information. (n.d.). 3-Mercaptopropionic Acid. PubChem. Retrieved March 25, 2026, from [Link]
Wikipedia. (n.d.). 3-Mercaptopropionic acid. Wikipedia. Retrieved March 25, 2026, from [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Retrieved March 25, 2026, from [Link]
Sabourin, P. J., & Bieber, L. L. (1985). 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(2), 264-273. [Link]
Catterall, J. B., & Cawston, T. E. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Methods in Molecular Biology (Vol. 225, pp. 249-264). Humana Press.
Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Zampella, A. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 58. [Link]
Wang, H., & Li, G. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Critical Reviews in Analytical Chemistry, 38(4), 263-273. [Link]
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 25, 2026, from [Link]
Wernevik, J., Giordanetto, F., & Akerud, T. (2025). Protocol for the Human Liver Microsome Stability Assay.
Yildirim, E., & Uslu, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc. Retrieved March 25, 2026, from [Link]
Ahmed, S., Ali, S., Shah, S. A. A., & Ishtiaq, M. (2012). Diorganotin (IV) derivative of 2-thiophene acetic acid: characterizations and biological activities of {[n-Bu2SnO2C–CH2–C4H3S]2O}2. Medicinal Chemistry Research, 21(9), 2485-2492.
Kumar, P., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
Kheylik, Y. (2024). LogP / LogD shake-flask method v1.
Ahmed, S., Ali, S., Shah, S. A. A., & Ishtiaq, M. (2012). Diorganotin (IV) derivative of 2-thiophene acetic acid:characterizations and biological activitiesof {[n-Bu2SnO2C–CH2–C4H3S]2O}2. Medicinal Chemistry Research, 21(9), 2485-2492.
Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. Retrieved March 25, 2026, from [Link]
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ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
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A Senior Application Scientist's Guide to Validating the Stereochemistry of 2-(thian-3-yl)acetic acid Enantiomers via Chiral Chromatography
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] The differential...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] The differential interaction of enantiomers with a chiral biological environment necessitates their separation and independent evaluation.[1][2] This guide provides an in-depth, experience-driven approach to developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 2-(thian-3-yl)acetic acid, a heterocyclic compound representative of structures frequently encountered in medicinal chemistry.[3][4]
Our discussion will navigate the causal relationships behind experimental choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, ensuring a self-validating and scientifically sound analytical method.
The Imperative of Chiral Separation: Understanding the "Why"
2-(thian-3-yl)acetic acid possesses a single stereogenic center, giving rise to a pair of enantiomers. These non-superimposable mirror images can exhibit markedly different biological activities.[1][2] Therefore, a validated analytical method to distinguish and quantify each enantiomer is a regulatory prerequisite for any chiral drug candidate.[2] Chiral HPLC stands as a premier technique for this purpose, offering high resolution and sensitivity.[1]
Strategic Selection of the Chiral Stationary Phase (CSP)
The cornerstone of a successful chiral separation is the choice of the CSP.[3][5] The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.[5][6] For a carboxylic acid like 2-(thian-3-yl)acetic acid, several classes of CSPs are viable candidates.
Recommended CSPs for Screening:
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those found in the CHIRALPAK® series, are renowned for their broad enantioselectivity.[7] Their helical polymer structures create chiral grooves where analytes can interact via hydrogen bonding, dipole-dipole interactions, and π-π stacking.[5]
Macrocyclic Glycopeptide-based CSPs: CSPs like those in the CHIROBIOTIC® series, which utilize antibiotics such as teicoplanin and vancomycin, are particularly effective for separating acidic compounds.[1][5] These selectors are amphoteric, containing both acidic and basic groups, which allows for ionic interactions that play a crucial role in chiral recognition.[8]
Pirkle-type (Brush-type) CSPs: These were among the first commercially available CSPs and function through hydrogen bonding, π-π stacking, and dipole interactions.[5] They can be effective for π-acidic racemates.[5]
For initial screening, a polysaccharide-based column (e.g., CHIRALPAK® IA or IB) and a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® T) are recommended to cover a broad range of potential chiral recognition mechanisms.
The Art of Mobile Phase Optimization: A Step-by-Step Protocol
The mobile phase composition is a critical variable that modulates the interactions between the analyte and the CSP.
Experimental Protocol: Mobile Phase Screening
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 2-(thian-3-yl)acetic acid in a suitable solvent (e.g., methanol or ethanol). Further dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
Initial Screening Conditions:
Column: CHIRALPAK® IA (or equivalent polysaccharide-based CSP)
Mobile Phase A (Normal Phase): Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B (Reversed Phase): Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid.
Mobile Phase C (Polar Organic): Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA).
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm (or a more suitable wavelength determined by UV scan of the analyte).
Column Temperature: 25 °C
Rationale:
The inclusion of a small amount of an acidic modifier (TFA, formic acid, or acetic acid) is crucial for acidic analytes like 2-(thian-3-yl)acetic acid.[9] It suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[1]
Screening in different elution modes (normal, reversed, and polar organic) is essential as the chiral recognition mechanism can be highly dependent on the solvent environment.[3][4]
Method Validation: Establishing Trustworthiness and Robustness
Once a promising separation is achieved (baseline resolution > 1.5), the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[2][10][11]
Validation Parameters and Acceptance Criteria:
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of impurities or degradants.
Peak purity analysis should demonstrate no co-eluting peaks.
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response.
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
No significant change in resolution or retention time with minor changes in flow rate, temperature, or mobile phase composition.[11]
Data Presentation and Interpretation
The results of the method development and validation should be presented clearly and concisely.
Table 1: Comparison of Chiral Stationary Phases for the Separation of 2-(thian-3-yl)acetic acid Enantiomers
Chiral Stationary Phase
Mobile Phase
Retention Factor (k'1)
Retention Factor (k'2)
Selectivity (α)
Resolution (Rs)
CHIRALPAK® IA
Hexane/IPA/TFA (90:10:0.1)
2.5
3.1
1.24
2.1
CHIROBIOTIC® T
Methanol/Acetic Acid/TEA (100:0.1:0.1)
4.2
4.5
1.07
1.3
Interpretation: In this hypothetical example, the CHIRALPAK® IA column under normal phase conditions provided superior selectivity and resolution for the enantiomers of 2-(thian-3-yl)acetic acid.
Visualizing the Workflow
A clear workflow diagram can aid in understanding the logical progression of the method development and validation process.
A Comparative Guide to the Thermal Stability of 2-(thian-3-yl)acetic acid Under Acidic and Basic Conditions
Introduction 2-(thian-3-yl)acetic acid is a sulfur-containing heterocyclic compound with a carboxylic acid moiety, a structure that suggests its potential utility as a building block in pharmaceutical and materials scien...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(thian-3-yl)acetic acid is a sulfur-containing heterocyclic compound with a carboxylic acid moiety, a structure that suggests its potential utility as a building block in pharmaceutical and materials science. The integrity of such molecules under various processing and storage conditions is paramount. This guide provides a comprehensive framework for evaluating the comparative thermal stability of 2-(thian-3-yl)acetic acid under acidic and basic conditions. Understanding its degradation pathways is critical for formulation development, ensuring therapeutic efficacy, and maintaining safety profiles of potential drug candidates.[1][2][3]
This document outlines the theoretical underpinnings of its potential degradation, provides detailed experimental protocols for forced degradation studies, and presents a model for data interpretation. The insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically sound stability assessment of this molecule.
The chemical structure of 2-(thian-3-yl)acetic acid, featuring a thiane ring and a carboxylic acid group, suggests several potential degradation pathways under thermal stress, which can be influenced by pH.
Under Acidic Conditions: Acid-catalyzed hydrolysis is a common degradation pathway for compounds with susceptible functional groups.[4][5][6] For 2-(thian-3-yl)acetic acid, the primary points of attack under acidic thermal stress are likely to be the thiane ring and the carboxylic acid group. Protonation of the sulfur atom in the thiane ring could facilitate ring-opening reactions. Additionally, while carboxylic acids are generally more stable to hydrolysis than esters, at elevated temperatures, decarboxylation can occur, leading to the loss of CO2.[7][8]
Under Basic Conditions: In a basic environment, the carboxylic acid group will be deprotonated to form a carboxylate salt. This can influence the molecule's overall stability. Base-catalyzed reactions may also promote degradation of the thiane ring.[4][5] While saponification is a term typically used for esters, strong basic conditions at high temperatures can promote other degradative reactions.[6][9]
Experimental Design: A Forced Degradation Study
Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2][3][10] The following protocols are designed to provide a robust comparison of the thermal stability of 2-(thian-3-yl)acetic acid in acidic versus basic conditions.
Experimental Workflow
Caption: Workflow for the comparative thermal stability study.
Detailed Protocols
1. Preparation of Stock Solution:
Accurately weigh and dissolve 2-(thian-3-yl)acetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]
2. Acidic Stress Condition:
To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Incubate the solution in a temperature-controlled oven or water bath at 60°C.
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis to quench the degradation reaction.[7][10]
3. Basic Stress Condition:
To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw aliquots at the same time points as the acidic study.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl prior to analysis.[7][10]
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of the parent compound and its degradation products.[11][12][13][14]
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The acidic modifier helps to ensure good peak shape for the carboxylic acid.[11]
Detection: UV detection at a wavelength where 2-(thian-3-yl)acetic acid and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer will aid in the identification of degradation products by providing mass-to-charge ratio information.
Data Analysis and Interpretation
The primary objective is to compare the rate of degradation and the degradation profiles under acidic and basic conditions.
Quantitative Comparison
The percentage of the remaining 2-(thian-3-yl)acetic acid at each time point should be calculated relative to the initial concentration (time 0).
Table 1: Hypothetical Degradation Data for 2-(thian-3-yl)acetic acid at 60°C
Time (hours)
% Remaining (Acidic, 0.1 M HCl)
% Remaining (Basic, 0.1 M NaOH)
0
100.0
100.0
2
98.5
95.2
4
96.8
89.9
8
92.1
78.5
24
85.3
60.1
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Qualitative Comparison: Degradation Pathways
The chromatograms from the HPLC-UV/MS analysis will reveal the formation of degradation products.
Caption: Potential degradation pathways under acidic and basic stress.
Discussion and Conclusion
Based on the illustrative data, 2-(thian-3-yl)acetic acid exhibits greater stability under acidic conditions compared to basic conditions at elevated temperatures. The faster degradation in the basic medium suggests that the deprotonated carboxylate form may be more susceptible to degradation, or that base-catalyzed reactions involving the thiane ring are more facile.
The identification of degradation products via HPLC-MS is crucial for elucidating the exact degradation mechanisms. For instance, the detection of a product with a mass corresponding to the loss of CO2 would confirm decarboxylation under acidic conditions. In the basic medium, an increase in the mass of a degradation product could indicate oxidation of the sulfur atom.
References
2-(thian-3-yl)acetic acid — Chemical Substance Information - NextSDS. (n.d.).
Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
Describe the differences between the acidic and basic hydrolysis in aqueous solutions. (n.d.).
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.
Acid and Base (Saponification) Hydrolysis Explained. (2023, September 20). YouTube.
Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. (2018, April 19). Reddit.
Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. (2018, April 17). ResearchGate.
Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). BioPharm International.
Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of (Acetylamino)(2-thienyl)acetic acid. (n.d.). Benchchem.
Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions. (n.d.). Benchchem.
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results.
Forced Degradation Testing. (n.d.). SGS USA.
Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. (2021, March 10). MDPI.
Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. (n.d.).
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021, August 31). Journal of Agricultural and Food Chemistry.
Mechanism of thermal decomposition of thiourea derivatives. (2025, August 5). ResearchGate.
Acetic acid. (n.d.). Wikipedia.
ACETIC ACID. (n.d.). CAMEO Chemicals.
Acetic Acid. (n.d.). Common Organic Chemistry.
Acetic Acid. (n.d.). Fisher Scientific.
The Thermal Stability of Nitrilotriacetic Acid and Its Salts in Aqueous Solutions. (1970, November 17). DTIC.
Kinetics of Thermal Decomposition of Thiourea. (n.d.). ResearchGate.
Validation of Rapid Enzymatic Quantification of Acetic Acid in Vinegar on Automated Spectrophotometric System. (2020, June 9). MDPI.
Thermal decarboxylation of acetic acid: Implications for origin of natural gas. (n.d.).
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024, January 9). PMC.
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu.
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2010, March 15). PubMed.
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15).
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. (n.d.). Rasayan Journal of Chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
1. Introduction
In pharmaceutical development, 2-(thian-3-yl)acetic acid serves as a critical sulfur-containing heterocyclic building block. Ensuring the purity of this intermediate is paramount; trace impurities such as unreacted precursors, residual solvents, or oxidized byproducts (e.g., sulfoxides) can drastically alter downstream reaction yields and active pharmaceutical ingredient (API) safety profiles.
While High-Performance Liquid Chromatography (HPLC) is the traditional gold standard for quantitative purity analysis, Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a rapid, non-destructive, and environmentally friendly alternative for qualitative and semi-quantitative purity screening[1]. This guide objectively compares FT-IR against HPLC for the purity validation of 2-(thian-3-yl)acetic acid, providing researchers with the mechanistic rationale and self-validating experimental protocols needed to implement these techniques.
2. Mechanistic Causality: The Spectroscopic Fingerprint of 2-(Thian-3-yl)acetic Acid
To understand why FT-IR is highly effective for this specific compound, we must analyze its structural components: a thiane (tetrahydrothiopyran) ring and an acetic acid moiety. FT-IR does not separate molecules; rather, it measures the absorption of infrared light by specific chemical bonds, providing a structural fingerprint[2].
The Carboxylic Acid Motif: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This intermolecular hydrogen bonding causes the O–H stretching vibration to appear as a distinctively broad band spanning 3300 to 2500 cm⁻¹, often superimposing over the C–H stretching region[3]. The carbonyl (C=O) stretch for a hydrogen-bonded dimeric carboxylic acid typically manifests as a strong, sharp peak around 1710 cm⁻¹[4].
The Thioether (Thiane) Motif: The C–S stretching vibrations in saturated heterocyclic rings are generally weak in the infrared region due to the low dipole moment change, typically appearing between 600 and 700 cm⁻¹[5].
Detecting Impurities (The Causality of Spectral Shifts): The true power of FT-IR in purity validation lies in its sensitivity to specific impurity functional groups. For instance, if 2-(thian-3-yl)acetic acid undergoes unwanted oxidation during storage, the resulting sulfoxide will introduce a highly polar S=O bond. Because the S=O bond has a massive dipole moment change compared to the C-S bond, it yields a strong, unmistakable new absorption band near 1030–1060 cm⁻¹. Similarly, unreacted thian-3-ol precursors will disrupt the carboxylic acid dimer network and introduce a sharper, distinct free hydroxyl (-OH) stretch above 3300 cm⁻¹.
3. Comparative Performance: FT-IR vs. HPLC
FT-IR and HPLC operate on fundamentally different principles. FT-IR identifies chemical bonds based on vibrational frequencies, whereas HPLC physically separates mixture components based on their affinity for a stationary phase[2]. Recent studies in green analytical chemistry highlight FT-IR as superior in terms of solvent consumption, waste generation, and analysis time, though HPLC maintains the edge in trace limit of detection (LOD) and precise quantification[1].
Poor to Moderate (Generates organic solvent waste)[1]
4. Experimental Workflow: Self-Validating FT-IR Protocol
To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in validation steps. We utilize ATR instead of traditional KBr pellets because ATR eliminates the risk of moisture absorption by KBr, which would artificially inflate the broad O-H band at 3300 cm⁻¹ and obscure the true carboxylic acid dimer signal.
Step-by-Step Methodology:
System Suitability Testing (SST): Before analyzing the sample, scan a standard polystyrene film. Verify that the characteristic peaks (e.g., 1601 cm⁻¹ and 3026 cm⁻¹) are within ±1 cm⁻¹ of their known values. Causality: This ensures the interferometer and laser are perfectly calibrated.
Background Acquisition: Collect a background spectrum of the clean, empty ATR crystal (typically diamond or ZnSe) using 32 scans at 4 cm⁻¹ resolution. Causality: This self-validating step subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final sample spectrum.
Sample Application: Place approximately 2-5 mg of solid 2-(thian-3-yl)acetic acid directly onto the ATR crystal. Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample and generate a high signal-to-noise ratio.
Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Data Processing & Validation: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Analyze the spectrum for the expected 1710 cm⁻¹ (C=O) and 3300-2500 cm⁻¹ (O-H) bands[3], and inspect the 1030-1060 cm⁻¹ region for the absence of sulfoxide impurities.
5. Process Visualization
Caption: Step-by-step ATR-FT-IR workflow for validating 2-(thian-3-yl)acetic acid purity.
6. Conclusion
For the purity validation of 2-(thian-3-yl)acetic acid, the choice between FT-IR and HPLC should be dictated by the phase of development. FT-IR provides an unparalleled, self-validating mechanism for rapid, solvent-free screening of functional group integrity—particularly for detecting oxidative degradation. Conversely, HPLC remains indispensable for final API release testing where precise quantification of trace impurities is required. By integrating both, laboratories can achieve a robust, efficient, and scientifically rigorous quality control pipeline.
References
Title: FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis.
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A Senior Application Scientist's Guide to the Safe Disposal of 2-(thian-3-yl)acetic acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(thian-3-yl)acetic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Section 1: Hazard Assessment and Characterization of 2-(thian-3-yl)acetic acid
Understanding the specific hazards of a compound is the foundational step for its safe handling and disposal. 2-(thian-3-yl)acetic acid is an organic carboxylic acid. While specific data may be limited, its structural class informs our initial assessment, which is further clarified by its Globally Harmonized System (GHS) classification.
As a carboxylic acid, it is prudent to treat it with the same caution as other compounds in this class, such as acetic acid, which is known to be corrosive and can cause severe skin and eye damage.[1] The GHS classifications for 2-(thian-3-yl)acetic acid confirm the need for caution.
Table 1: GHS Hazard Profile for 2-(thian-3-yl)acetic acid
Hazard Class
Category
Signal Word
Hazard Statement
Source
Acute Toxicity (Oral, Dermal, Inhalation)
4
Warning
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
This profile dictates that all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a fume hood) and Personal Protective Equipment (PPE) to mitigate risks of inhalation, skin contact, and eye exposure.[3]
Section 2: Personal Protective Equipment (PPE) and Spill Management
Before handling or disposing of 2-(thian-3-yl)acetic acid, the correct PPE is mandatory. The goal is to create a barrier between the researcher and the chemical hazard.
Required PPE:
Eye Protection: Chemical safety goggles are required at all times.[4] If there is a splash risk, a face shield should be worn in addition to goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
Body Protection: A long-sleeved laboratory coat is essential.[4]
Footwear: Closed-toe shoes are required in any laboratory environment.[4]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The procedure differs significantly based on the spill's volume.
For Small Spills (<100 mL):
Alert Colleagues and Restrict Access: Inform others in the immediate area and ensure no one enters the spill zone without proper PPE.[5]
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[6]
Neutralize and Absorb: Cover the spill with a suitable acid neutralizer or an absorbent material like sodium bicarbonate, kitty litter, or a commercial spill pad.[6][7] The acidic nature of the compound makes neutralization a key first step to reduce its corrosivity.
Collect Waste: Once absorbed, carefully scoop the material into a clearly labeled, sealed container for hazardous waste.[5][6]
Decontaminate: Clean the spill surface with soap and water.[5] All cleaning materials (wipes, gloves) are now also considered hazardous waste and must be disposed of accordingly.[6]
For Large Spills (>100 mL):
EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[5]
ISOLATE: Close the laboratory doors and prevent re-entry.
NOTIFY: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.
Section 3: Step-by-Step Disposal Protocol
The correct disposal path for 2-(thian-3-yl)acetic acid depends entirely on its concentration and whether it is mixed with other substances. Disposing of chemicals down the drain is strictly prohibited unless explicitly permitted by safety guidelines for neutralized, dilute solutions.[8]
Protocol 3.1: Disposal of Concentrated or Contaminated Waste
This is the required pathway for:
Pure, unused, or expired 2-(thian-3-yl)acetic acid.
Solutions with a concentration greater than 5%.
Mixtures containing other hazardous chemicals (e.g., halogenated solvents).
Contaminated materials from spill cleanup.
Methodology:
Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic compounds.[9] The container must be in good condition with a secure, leak-proof lid.
Label the Container: Proper labeling is a cornerstone of safe waste management.[8] The label must include:
The full chemical name: "Waste 2-(thian-3-yl)acetic acid"
The words "Hazardous Waste"
A clear description of the composition (e.g., "in methanol," "solid spill debris")
The primary hazards (e.g., "Corrosive," "Toxic")
The date of accumulation
Transfer the Waste: Carefully transfer the chemical waste into the labeled container, ensuring you are wearing full PPE in a well-ventilated area.
Leave Headspace: Do not fill the container to the brim. A 10% headspace is recommended to allow for vapor expansion.[4]
Store Securely: Keep the waste container tightly closed except when adding waste.[4] Store it in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), away from incompatible materials like bases and oxidizers.[10]
Arrange for Professional Disposal: Contact your institution's EH&S department to arrange for collection by a licensed hazardous waste disposal contractor.[4][8] All chemical waste must be tracked from its point of generation to its final disposal.[10]
Protocol 3.2: Treatment and Disposal of Dilute Aqueous Solutions (<5%)
This protocol applies ONLY to dilute, purely aqueous solutions of 2-(thian-3-yl)acetic acid that are not contaminated with other hazardous materials like heavy metals or solvents. Always verify that this procedure is compliant with your local and institutional regulations before proceeding.
Methodology:
Work in a Safe, Ventilated Area: Perform this procedure in a fume hood or a well-ventilated area, wearing full PPE.
Prepare for Neutralization: Place the container of dilute acidic waste in a larger, secondary container to contain any potential splashes or overflow.
Slowly Add a Weak Base: With constant stirring, slowly add a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) to the acidic solution.[7] Adding the base slowly is critical to control the effervescence (CO2 gas release) and prevent a dangerous overflow.
Monitor the pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
Target Neutral pH: Continue adding the base until the pH is in the neutral range (typically between 6.0 and 8.0, as specified by local wastewater regulations).
Final Disposal: Once neutralized, the resulting salt solution can often be safely discharged to the sanitary sewer with a large volume of running water.[7] This is because the neutralization reaction converts the corrosive acid into a relatively harmless salt.
Document the Procedure: Keep a log of all neutralization activities, including the chemical, volume, and date of treatment.
Section 4: Disposal Decision Workflow
To ensure a consistent and safe decision-making process, the following workflow should be followed for every instance of 2-(thian-3-yl)acetic acid waste generation.
Caption: Decision workflow for the proper disposal of 2-(thian-3-yl)acetic acid waste.
References
How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs . Reactivo. [Link]
How to Manage Hazardous Waste Disposal Singapore . SuperClean SG. [Link]
Laboratory Waste Management Services - Southeast Asia . Veolia. [Link]
Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
Chemical Waste Disposal SOP . NUS Medicine. [Link]
Laboratory Chemical Waste Management . CSIR IIP. [Link]
Your Easy Guide to Chemical Waste Management in Singapore . Environmental Solutions Asia. [Link]
Hazardous Waste (Control of Export, Import and Transit) Act 1997 . Singapore Statutes Online. [Link]
2-(thian-3-yl)acetic acid — Chemical Substance Information . NextSDS. [Link]
Standard Operating Procedure - Glacial Acetic Acid . University of California Merced, EH&S. [Link]
Chemical Waste Disposal Guidelines . University of Nebraska-Lincoln. [Link]
SAFETY DATA SHEET Acetic acid 99.85% . Lotte BP Chemical. [Link]
Hazardous Substance Fact Sheet - Acetic Acid . New Jersey Department of Health. [Link]
Acetic acid - NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]
Mastering the Safe Handling of 2-(thian-3-yl)acetic acid: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(thian-3-yl)acetic acid, ensuring the well-being of all laboratory personnel. As resear...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-(thian-3-yl)acetic acid, ensuring the well-being of all laboratory personnel.
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The proper handling of specialized reagents like 2-(thian-3-yl)acetic acid is a cornerstone of a secure and productive research environment. This document serves as a comprehensive guide to the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical properties and potential hazards of this compound.
Understanding the Risks: Hazard Profile of 2-(thian-3-yl)acetic acid
2-(thian-3-yl)acetic acid is classified with several key hazards that dictate our safety protocols. It is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin irritation and serious eye irritation. Furthermore, it may cause respiratory irritation and drowsiness or dizziness. These hazards necessitate a multi-faceted approach to personal protection.
Core Protective Measures: Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling 2-(thian-3-yl)acetic acid. The following sections detail the minimum required PPE and provide guidance on its proper use.
Eye and Face Protection: Shielding Against Serious Injury
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
Requirement: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. For operations with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield should be worn in addition to safety goggles.
Causality: The carboxylic acid functional group can cause severe burns and irreversible eye damage upon contact. Safety goggles provide a seal around the eyes to prevent splashes and vapors from entering, while a face shield offers a broader barrier of protection for the entire face.
Hand Protection: Preventing Skin Contact
To prevent skin irritation and potential absorption, appropriate chemical-resistant gloves are essential.
Requirement: Nitrile gloves are a suitable choice for handling 2-(thian-3-yl)acetic acid. It is recommended to double-glove when handling the pure compound or concentrated solutions. Always inspect gloves for any signs of degradation or perforation before use and discard them immediately if any damage is found.
Causality: Carboxylic acids can cause chemical burns and skin irritation. Nitrile gloves offer good resistance to a wide range of chemicals, including acids, providing a reliable barrier to protect the skin.
Body Protection: Minimizing Exposure
Protecting the body from accidental spills and splashes is a critical component of laboratory safety.
Requirement: A lab coat must be worn at all times when handling 2-(thian-3-yl)acetic acid. This should be a full-length, long-sleeved coat that is buttoned to provide maximum coverage. For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your personal clothing and skin.
Respiratory Protection: Guarding Against Inhalation Hazards
Due to the potential for respiratory irritation, all handling of 2-(thian-3-yl)acetic acid should be performed in a well-ventilated area.
Requirement: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Causality: Inhaling vapors or dust of 2-(thian-3-yl)acetic acid can irritate the respiratory tract. A fume hood effectively captures and removes these contaminants from the breathing zone, while a respirator provides a personal barrier when engineering controls are insufficient.
PPE Selection and Use Summary
Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
Safety Goggles
Double Nitrile Gloves
Lab Coat
Chemical Fume Hood or Respirator
Preparing Solutions
Safety Goggles & Face Shield
Double Nitrile Gloves
Lab Coat & Chemical-Resistant Apron
Chemical Fume Hood
Running Reactions
Safety Goggles & Face Shield
Double Nitrile Gloves
Lab Coat & Chemical-Resistant Apron
Chemical Fume Hood
Work-up & Purification
Safety Goggles & Face Shield
Double Nitrile Gloves
Lab Coat & Chemical-Resistant Apron
Chemical Fume Hood
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for safely handling 2-(thian-3-yl)acetic acid from initial preparation to final disposal. Adherence to this workflow is essential to minimize risk.
Caption: Workflow for Safe Handling of 2-(thian-3-yl)acetic acid.
Operational and Disposal Plans
Spill Response:
Small Spills (inside a fume hood):
Ensure you are wearing the appropriate PPE.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbed material into a designated hazardous waste container.
Decontaminate the area with soap and water.
Large Spills (or any spill outside a fume hood):
Evacuate the immediate area.
Alert your supervisor and the designated emergency response team.
Prevent entry into the contaminated area.
Waste Disposal:
All waste contaminated with 2-(thian-3-yl)acetic acid, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.
Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any waste containing this chemical down the drain.
Emergency Procedures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
By adhering to these guidelines, we can ensure a safe laboratory environment for all personnel and continue our vital research with confidence.